2-(Pyridin-3-yl)pyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCIOKBWLISHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395181 | |
| Record name | [2,3'-Bipyridin]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40963-62-0 | |
| Record name | [2,3'-Bipyridin]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(Pyridin-3-yl)pyridin-4-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the synthetic pathways leading to 2-(Pyridin-3-yl)pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document outlines a robust and efficient synthetic strategy centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. It offers an in-depth analysis of retrosynthetic approaches, a step-by-step experimental protocol, mechanistic insights, and comprehensive characterization methodologies. This guide is intended for researchers, medicinal chemists, and process development scientists, providing the technical foundation required for the successful laboratory-scale synthesis and validation of this important biaryl amine.
Introduction: Significance of 2,3'-Bipyridin-4-amine Scaffolds
The 2,3'-bipyridine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in molecules designed to interact with a range of biological targets. The specific compound, this compound, combines the bipyridine core with a critical 4-amino group, which can serve as a key hydrogen bond donor or a site for further functionalization. Analogous structures, such as aminopyridopyrimidines, have demonstrated potent activity as kinase inhibitors, highlighting the therapeutic potential of this compound class in oncology and inflammatory diseases[1][2]. The development of a reliable and scalable synthetic route is therefore a critical step in enabling further investigation and drug discovery efforts centered on this valuable scaffold.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points. The most logical and industrially scalable approach involves the formation of the C-C bond between the two pyridine rings. This disconnection points directly to a cross-coupling strategy, with the Suzuki-Miyaura reaction being a premier choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.
The primary disconnection strategy is as follows:
Caption: Retrosynthetic analysis of this compound.
This approach leverages the palladium-catalyzed coupling of 4-Amino-2-chloropyridine with Pyridine-3-boronic acid . The presence of the free amino group on the chloropyridine substrate can be challenging in some cross-coupling reactions; however, the Suzuki-Miyaura protocol is often tolerant of such functional groups, avoiding the need for additional protection-deprotection steps[3].
Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The recommended pathway is a one-pot Suzuki-Miyaura cross-coupling reaction. This method is selected for its efficiency and proven success in coupling various chloropyridines with pyridylboronic acids[4][5][6].
Reaction Scheme:
(Self-generated image representing the reaction of 4-Amino-2-chloropyridine with Pyridine-3-boronic acid to yield this compound)
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination[7].
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of 4-amino-2-chloropyridine, forming a Pd(II) complex. This step is often rate-limiting, especially with less reactive aryl chlorides[8].
-
Transmetalation : The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group (the pyridin-3-yl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond of the bipyridine product and regenerating the active Pd(0) catalyst.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura couplings of heteroaryl chlorides. Optimization may be required.
| Reagent/Parameter | Molar Eq. | MW | Amount | Moles (mmol) |
| 4-Amino-2-chloropyridine | 1.0 | 128.56 | 1.00 g | 7.78 |
| Pyridine-3-boronic acid | 1.2 | 122.92 | 1.15 g | 9.33 |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 0.45 g | 0.39 |
| K₂CO₃ (anhydrous) | 3.0 | 138.21 | 3.22 g | 23.33 |
| Solvent (Dioxane/H₂O 4:1) | - | - | 50 mL | - |
| Reaction Temperature | - | - | 90 °C | - |
| Reaction Time | - | - | 12-18 h | - |
Procedure:
-
Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-chloropyridine (1.00 g, 7.78 mmol), pyridine-3-boronic acid (1.15 g, 9.33 mmol), and potassium carbonate (3.22 g, 23.33 mmol).
-
Inert Atmosphere : Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition : Add the dioxane/water solvent mixture (40 mL dioxane, 10 mL deionized water) via syringe.
-
Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.45 g, 0.39 mmol) to the flask under a positive pressure of inert gas.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup : Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Extraction : Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).
-
Washing : Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to yield the pure this compound.
Purification and Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.
-
Thin Layer Chromatography (TLC) : Used for reaction monitoring and preliminary purity assessment. A typical mobile phase would be 10% methanol in dichloromethane.
-
High-Performance Liquid Chromatography (HPLC) : To determine the final purity of the compound.
-
Mass Spectrometry (MS) : To confirm the molecular weight. Expected (ESI+) m/z for C₁₀H₉N₃: 172.08 [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure.
-
¹H NMR : The spectrum should show characteristic signals for the aromatic protons on both pyridine rings, as well as a signal for the -NH₂ protons.
-
¹³C NMR : The spectrum should show 10 distinct signals in the aromatic region, corresponding to the carbon atoms of the bipyridine core.
-
Safety Considerations
-
Reagents : Palladium catalysts are expensive and should be handled carefully. Boronic acids can be irritants. Chloropyridines are toxic and should be handled in a well-ventilated fume hood.
-
Solvents : Dioxane is a flammable solvent and a suspected carcinogen. All heating should be conducted using a heating mantle or oil bath, not an open flame.
-
Personal Protective Equipment (PPE) : Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Conclusion
The synthesis of this compound can be reliably achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high efficiency and good functional group tolerance, making it a suitable choice for both small-scale research and larger-scale production. The provided protocol, based on well-established precedents in the literature, serves as a robust starting point for any scientist aiming to synthesize this valuable chemical entity. Rigorous purification and characterization are essential to ensure the quality required for subsequent applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
The Emergence of 2-(Pyridin-3-yl)pyridin-4-amine Derivatives as Potent CDK2 Inhibitors in Oncology
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Renewed Focus on Cyclin-Dependent Kinase 2 in Cancer Therapy
The cell cycle, a fundamental process governing cellular proliferation, is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Among these, CDK2 plays a pivotal role in the G1/S phase transition and DNA replication. While initially a challenging target for therapeutic intervention due to homology with other CDKs, recent advances have reignited interest in developing selective CDK2 inhibitors. Dysregulation of the CDK2 signaling pathway is a hallmark of numerous cancers, making it a compelling target for anticancer drug discovery. This guide provides a comprehensive overview of a promising class of compounds, the 2-(pyridin-3-yl)pyridin-4-amine derivatives, with a particular focus on N-(pyridin-3-yl)pyrimidin-4-amine analogues, which have demonstrated significant potential as selective CDK2 inhibitors.
The Chemical Scaffold: A Privileged Structure for Kinase Inhibition
The this compound core represents a privileged scaffold in medicinal chemistry. The pyridine and pyrimidine rings are common features in many biologically active molecules, offering a versatile framework for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The arrangement of nitrogen atoms in this scaffold allows for critical hydrogen bonding interactions within the ATP-binding pocket of kinases, a key determinant of inhibitory activity.
Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis
N-(Pyridin-3-yl)pyrimidin-4-amine derivatives exert their anticancer effects primarily through the inhibition of CDK2. By binding to the ATP-binding site of CDK2, these compounds prevent the phosphorylation of its key substrates, such as the Retinoblastoma protein (Rb). This inhibition leads to a cascade of downstream effects, culminating in cell cycle arrest at the G1/S checkpoint and the induction of apoptosis (programmed cell death).[1] Mechanistic studies have confirmed that treatment of cancer cells with these derivatives leads to a concentration-dependent increase in the G1 phase population and a corresponding decrease in the S and G2/M phases.[1] Furthermore, the induction of apoptosis has been verified through assays that detect the externalization of phosphatidylserine, a hallmark of early apoptosis.
Figure 1: Simplified signaling pathway illustrating the inhibition of CDK2 by this compound derivatives, leading to cell cycle arrest and apoptosis.
Synthesis of N-(Pyridin-3-yl)pyrimidin-4-amine Derivatives
A common and effective method for the synthesis of these derivatives is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile approach to form the crucial C-N bond between the pyrimidine core and the substituted amine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried reaction vessel under a nitrogen atmosphere, add 4-(pyridin-3-yl)pyrimidin-2-amine, the appropriate aryl bromide (1.0 equivalent), dichlorobis(triphenylphosphine)palladium(II) (0.1 equivalents), xantphos (0.1 equivalents), and sodium tert-butoxide (3.0 equivalents).
-
Solvent Addition: Add anhydrous toluene to the reaction mixture.
-
Reaction Conditions: Reflux the mixture for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, remove the toluene under reduced pressure. Triturate the residue with water.
-
Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivative.[2]
Biological Evaluation: A Suite of In Vitro Assays
The biological activity of this compound derivatives is typically assessed through a series of in vitro assays designed to measure their antiproliferative effects, impact on the cell cycle, ability to induce apoptosis, and direct inhibition of CDK2.
Antiproliferative Activity
The cytotoxicity of these compounds is evaluated against a panel of human cancer cell lines. The MTS or MTT assay is a standard colorimetric method used to determine cell viability.
| Compound | MV4-11 IC50 (µM) | HT-29 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | HEK293 IC50 (µM) |
| Compound 7l | 0.83 | 2.12 | 3.12 | 8.61 | >50 |
| Palbociclib | 0.55 | 1.89 | 2.56 | 7.98 | >50 |
| AZD5438 | 0.76 | 2.01 | 2.98 | 8.23 | >50 |
| Data from a study on N-(pyridin-3-yl)pyrimidin-4-amine analogues.[1] |
Table 1: Antiproliferative activity of a promising N-(pyridin-3-yl)pyrimidin-4-amine derivative (Compound 7l) compared to known CDK inhibitors. A high selectivity index is observed, with significantly lower toxicity towards normal embryonic kidney cells (HEK293).[1]
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle after treatment with the test compounds. Propidium iodide (PI) staining is a common method for this analysis.
-
Cell Seeding and Treatment: Seed cancer cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[3][4][5][6][7]
Figure 2: A streamlined workflow for performing cell cycle analysis using flow cytometry.
Apoptosis Assay
The induction of apoptosis is a key indicator of the anticancer potential of a compound. The Annexin V-FITC/PI double staining assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified period (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[8][9][10]
In Vitro Kinase Inhibition Assay
To confirm direct inhibition of the target kinase, an in vitro kinase assay is performed using purified recombinant CDK2/cyclin A2 enzyme.
-
Reaction Mixture: In a 96-well plate, combine the purified recombinant human CDK2/cyclin A2 enzyme, a suitable substrate (e.g., histone H1), and ATP in a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixture.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent, such as ADP-Glo™, which measures the amount of ADP produced, a direct indicator of kinase activity. The luminescence signal is read using a plate reader.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.[11][12][13][14]
| Compound | CDK2/cyclin A2 IC50 (nM) |
| Compound 7l | 64.42 |
| AZD5438 | 58.76 |
| Data from a study on N-(pyridin-3-yl)pyrimidin-4-amine analogues.[1] |
Table 2: Direct enzymatic inhibition of CDK2/cyclin A2 by a representative N-(pyridin-3-yl)pyrimidin-4-amine derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. While a comprehensive SAR study is beyond the scope of this guide, some general trends have been observed in the context of CDK2 inhibition. Modifications to the aryl group attached to the 4-amino position of the pyrimidine ring can significantly impact potency and selectivity. Computational studies, including molecular docking and molecular dynamics simulations, are often employed to rationalize these SAR findings and to guide the design of new, more potent analogues.[15][16][17][18]
Figure 3: Conceptual diagram illustrating the structure-activity relationship, where modifications to the core scaffold influence biological activity.
Future Directions and Conclusion
The this compound scaffold has emerged as a highly promising starting point for the development of novel CDK2 inhibitors for cancer therapy. The derivatives, particularly the N-(pyridin-3-yl)pyrimidin-4-amine analogues, have demonstrated potent antiproliferative activity, a clear mechanism of action involving cell cycle arrest and apoptosis, and direct inhibition of CDK2. Future research in this area will likely focus on optimizing the lead compounds to improve their pharmacokinetic profiles, enhance their selectivity, and evaluate their efficacy in in vivo models of cancer. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this exciting class of compounds.
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. kumc.edu [kumc.edu]
- 11. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.aston.ac.uk [research.aston.ac.uk]
- 16. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach | CoLab [colab.ws]
- 17. login.medscape.com [login.medscape.com]
- 18. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-(Pyridin-3-yl)pyridin-4-amine: A Predictive and Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic characterization of the novel compound 2-(Pyridin-3-yl)pyridin-4-amine. To date, a comprehensive search of established scientific literature and chemical databases has not yielded published experimental spectroscopic data (NMR, IR, MS) for this specific molecule. This guide, therefore, provides a detailed theoretical prediction of its key spectroscopic features based on fundamental principles and data from closely related analogues. Furthermore, it presents a comparative analysis with experimentally determined data for isomeric and structurally similar compounds to offer a valuable reference for researchers working with this and related chemical entities. This document is intended to serve as a foundational resource for the identification and characterization of this compound, facilitating its future synthesis and application in medicinal chemistry and materials science.
Introduction: The Significance of Bipyridine Amines
Bipyridine and aminopyridine scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their versatile coordination properties and diverse biological activities. The specific isomer, this compound, presents a unique electronic and steric profile arising from the juxtaposition of the pyridin-3-yl substituent and the 4-amino group on the second pyridine ring. This arrangement is anticipated to influence its potential as a ligand for metal complexes, a key building block for supramolecular assemblies, or as a pharmacophore in drug discovery. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions at a molecular level.
Predicted Spectroscopic Data of this compound
In the absence of experimental data, the following sections provide a reasoned prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and by drawing analogies with the known spectral data of substituted pyridines and aminopyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. The numbering convention used for the prediction is illustrated in the diagram below.
Diagram 1: Chemical Structure and Numbering of this compound
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts are predicted to be in the following regions, assuming a deuterated solvent like DMSO-d₆ which can facilitate the observation of exchangeable amine protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-6' | 8.8 - 9.0 | d | ~2.0 | Deshielded due to proximity to the nitrogen atom and the adjacent pyridine ring. |
| H-2' | 8.6 - 8.8 | dd | ~4.8, 1.5 | Deshielded by the adjacent nitrogen and coupled to H-4' and H-6'. |
| H-5 | 8.1 - 8.3 | d | ~5.5 | Alpha to the ring nitrogen in the 4-aminopyridine moiety. |
| H-4' | 7.9 - 8.1 | ddd | ~8.0, 2.0, 1.5 | Coupled to H-2', H-5', and H-6'. |
| H-5' | 7.4 - 7.6 | dd | ~8.0, 4.8 | Typical chemical shift for a β-proton in a pyridine ring. |
| H-3 | 6.8 - 7.0 | s | - | Shielded by the amino group and the adjacent pyridine ring. |
| H-6 | 6.6 - 6.8 | d | ~5. |
An In-depth Technical Guide to the Solubility and Stability Profiling of 2-(Pyridin-3-yl)pyridin-4-amine
Foreword: Navigating the Pre-formulation Landscape for Novel Pyridine Derivatives
In the realm of pharmaceutical sciences, the journey from a newly synthesized molecule to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers to bioavailability, efficacy, and safety. This guide focuses on 2-(Pyridin-3-yl)pyridin-4-amine, a heterocyclic amine with potential pharmacological significance. Given the novelty of this compound, publicly available data on its solubility and stability are scarce.
Therefore, this document serves not as a repository of existing data, but as a comprehensive methodological framework. As a Senior Application Scientist, my objective is to provide you with the strategic rationale and detailed protocols necessary to systematically characterize the solubility and stability of this compound or any new chemical entity (NCE). We will explore the causality behind experimental choices, ensuring that each step is a building block towards a robust and reliable pre-formulation data package.
Part 1: Solubility Characterization
A compound's ability to dissolve in a solvent system is a critical determinant of its absorption and distribution in vivo. For oral drug candidates, poor aqueous solubility is a major hurdle to achieving therapeutic efficacy. This section outlines a systematic approach to determining the solubility of this compound.
Strategic Selection of Solvent Systems
The choice of solvents is the foundation of a meaningful solubility study. It should be guided by the intended application and the physicochemical nature of the molecule.[1][2][3] this compound, with its two pyridine rings and an amine group, is expected to exhibit pH-dependent solubility and varying affinities for polar and non-polar environments.
Our solvent selection strategy is multi-tiered:
-
Biorelevant Aqueous Media: To predict in vivo dissolution, we must assess solubility in media that mimic physiological conditions.[4][5]
-
pH 1.2 (Simulated Gastric Fluid, SGF)
-
pH 4.5 (Acetate Buffer, simulating the small intestine)
-
pH 6.8 (Phosphate Buffer, simulating the lower intestine)
-
pH 7.4 (Phosphate Buffered Saline, PBS, simulating blood plasma)[4]
-
-
Pharmaceutical Co-solvents: These are essential for developing liquid formulations.
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
-
-
Organic Solvents: Data in common organic solvents are crucial for designing synthesis, purification, and analytical methods.
-
Methanol (for analytical method development)
-
Acetonitrile (for analytical method development)
-
Dimethyl Sulfoxide (DMSO) (for stock solutions in biological screening)
-
Ethyl Acetate (for extraction and chromatography)
-
The rationale behind this selection is to build a comprehensive profile that informs every stage from discovery to formulation. For instance, understanding solubility in Methanol and Acetonitrile is a prerequisite for developing a robust HPLC analytical method, which is itself necessary for accurately quantifying solubility in all other media.[6][7]
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[8][9][10] It measures the equilibrium concentration of a compound in a saturated solution at a specific temperature, providing the most reliable data for formulation development.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg, ensuring a solid phase remains after equilibration) to a known volume (e.g., 2 mL) of the selected solvent in a glass vial.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25 °C and 37 °C to assess temperature effects). Agitate for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
Quantification: Dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (details in Section 3).
-
Solid-State Analysis: It is best practice to analyze the remaining solid residue by techniques such as X-Ray Powder Diffraction (XRPD) to confirm that the compound has not undergone a polymorphic transformation or solvation during the experiment.
Mandatory Visualization: Solubility Determination Workflow
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.
Data Presentation: Solubility Profile
Quantitative data should be presented clearly to allow for direct comparison.
Table 1: Hypothetical Solubility Profile of this compound
| Solvent System | pH (at 25°C) | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Simulated Gastric Fluid | 1.2 | > 10.0 | > 12.5 |
| Acetate Buffer | 4.5 | 2.5 | 3.8 |
| Phosphate Buffer | 6.8 | 0.1 | 0.15 |
| PBS | 7.4 | < 0.05 | < 0.08 |
| Ethanol | N/A | 5.0 | 9.2 |
| Propylene Glycol | N/A | 8.1 | 15.4 |
| PEG 400 | N/A | 12.5 | 22.0 |
| DMSO | N/A | > 50.0 | > 60.0 |
| Acetonitrile | N/A | 0.8 | 1.5 |
| Methanol | N/A | 1.2 | 2.1 |
Note: Data are hypothetical and for illustrative purposes only.
This profile suggests that the compound is a weak base, with significantly higher solubility at low pH, which is a critical insight for developing an oral dosage form.
Part 2: Stability Profiling and Forced Degradation
Stability testing is mandated by regulatory agencies like the ICH and FDA to understand how a drug substance changes over time under various environmental factors.[11][12] Forced degradation (or stress testing) is a crucial component of this, designed to accelerate the degradation process to identify likely degradation products and establish the intrinsic stability of the molecule.[13][14][15][16][17] This information is vital for developing a stability-indicating analytical method.
Rationale for Forced Degradation Studies
The core objectives of performing forced degradation studies on this compound are:
-
To Identify Degradation Pathways: Understanding whether the molecule is susceptible to hydrolysis, oxidation, photolysis, or thermolysis.
-
To Elucidate Degradant Structures: Characterizing the major degradation products.
-
To Develop and Validate a Stability-Indicating Method: Ensuring the primary analytical method (e.g., HPLC) can separate the intact drug from all potential degradation products, thus providing an accurate measure of its purity and concentration over time.[14]
-
To Inform Formulation and Packaging: For example, if the compound is light-sensitive, it will require light-protective packaging.[17] If it is susceptible to oxidation, the inclusion of antioxidants or packaging under an inert atmosphere may be necessary.
Experimental Protocol: Forced Degradation Conditions
Forced degradation studies should be designed to achieve a target degradation of 5-20%. This level is sufficient to detect and quantify degradation products without destroying the molecule entirely.
Methodology:
A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water) is prepared. This solution is then subjected to the following stress conditions in parallel. A control sample, protected from stress, is stored under refrigeration.
-
Acidic Hydrolysis:
-
Condition: Mix the stock solution with 0.1 N Hydrochloric Acid (HCl).
-
Incubation: Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Quenching: Cool the sample and neutralize with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).
-
-
Basic Hydrolysis:
-
Condition: Mix the stock solution with 0.1 N NaOH.
-
Incubation: Heat at 60 °C for a specified time.
-
Quenching: Cool the sample and neutralize with an equivalent amount of 0.1 N HCl.
-
-
Oxidative Degradation:
-
Condition: Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂).
-
Incubation: Store at room temperature for a specified time.
-
Quenching: The reaction is often self-limiting, but quenching can be achieved by adding a dilute solution of sodium bisulfite if necessary.
-
-
Thermal Degradation:
-
Condition: Expose the solid powder and the stock solution to dry heat (e.g., 80 °C).[17]
-
Incubation: Maintain for a specified time (e.g., 24, 48, 72 hours).
-
Analysis: Dissolve the solid sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Condition: Expose the solid powder and the stock solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[11]
-
Control: A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analysis: Analyze at a predetermined time point.
-
After exposure, all samples are diluted to a target concentration and analyzed by the stability-indicating HPLC method.
Mandatory Visualization: Forced Degradation Workflow
Caption: Workflow for the Forced Degradation Stability Study.
Data Presentation: Summary of Stress Conditions
A summary table provides a clear overview of the experimental design.
Table 2: Summary of Forced Degradation Study Conditions
| Stress Condition | Reagent | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl | 60°C | Time-course | 5-20% |
| Base Hydrolysis | 0.1 N NaOH | 60°C | Time-course | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp | Time-course | 5-20% |
| Thermal (Solid) | N/A | 80°C | Time-course | 5-20% |
| Thermal (Solution) | N/A | 80°C | Time-course | 5-20% |
| Photolytic (ICH Q1B) | N/A | Room Temp | Per ICH Q1B | 5-20% |
Part 3: Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential components.[14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
HPLC Method Development Strategy
-
Column and Mobile Phase Selection: Based on the structure of this compound (an aromatic amine), a reversed-phase C18 column is a logical starting point.[6][7] A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typically used.
-
Initial Screening: Begin with a gradient elution from low to high organic phase concentration to elute all components, including potential degradation products.
-
Wavelength Selection: Determine the UV absorbance maximum (λ_max) of this compound by running a UV scan. This wavelength will be used for detection to ensure maximum sensitivity.
-
Method Optimization with Stressed Samples: The key to developing a SIM is to use the samples generated from the forced degradation studies.
-
Inject a composite sample containing the intact drug and all stressed samples.
-
Optimize the gradient, pH of the mobile phase, and column temperature to achieve baseline separation between the main peak (intact drug) and all degradation product peaks.
-
A photodiode array (PDA) detector is invaluable here, as it can be used to assess peak purity. If a peak is pure, the UV spectrum will be consistent across the entire peak.
-
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Conclusion and Forward Path
This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of the solubility and stability of this compound. While specific data for this molecule must be generated experimentally, the methodologies detailed herein represent the industry-standard approach for any new chemical entity. By systematically evaluating solubility in biorelevant and pharmaceutical solvents, and by probing its stability through forced degradation, researchers can build the foundational knowledge required for rational drug development. This essential data package will guide formulation strategies, establish appropriate storage conditions, and ensure the development of a safe, stable, and efficacious medicinal product.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent systems and their selection in pharmaceutics and biopharmaceutics | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 11. ICH Official web site : ICH [ich.org]
- 12. fda.gov [fda.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
The Structure-Activity Relationship of 2-(Pyridin-3-yl)pyridin-4-amine Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Prominence of the 2,3'-Bipyridine-4-amine Scaffold in Kinase Inhibition
The 2-(Pyridin-3-yl)pyridin-4-amine core, a key bipyridine structural motif, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Kinases, being central regulators of a vast array of cellular processes, are implicated in numerous pathologies, including cancer, inflammation, and autoimmune disorders. The unique electronic and steric properties of the 2,3'-bipyridine-4-amine framework allow for critical interactions within the ATP-binding pocket of various kinases, making it an attractive starting point for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound class, offering insights into the rational design of next-generation inhibitors for researchers, scientists, and drug development professionals.
I. The Core Scaffold: Understanding the Fundamentals of Interaction
The this compound scaffold is comprised of two interconnected pyridine rings. The 4-amino group on one ring and the nitrogen atom of the second pyridine ring are crucial for establishing key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This bidentate hydrogen bonding pattern is a hallmark of many Type I and Type II kinase inhibitors and serves as the primary anchor for these molecules.
The overall geometry and electronic distribution of the bipyridine system can be finely tuned through substituent modifications on both pyridine rings. This allows for the optimization of potency, selectivity, and pharmacokinetic properties. The subsequent sections of this guide will dissect the SAR at each key position of the molecule.
II. Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents. The following analysis, supported by data from closely related N-(pyridin-3-yl)pyrimidin-4-amine analogs, elucidates the impact of these modifications.
A. Modifications of the 4-Amino Group
The 4-amino group is a critical hydrogen bond donor. While substitutions on this nitrogen are generally detrimental to activity due to the disruption of the key hinge-binding interaction, derivatization with small, well-chosen groups can sometimes be tolerated or even enhance cell permeability.
B. Substitutions on the Pyridin-4-amine Ring
The pyridin-4-amine ring offers several positions for substitution, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket.
-
Position 5: Introduction of small alkyl or halogen substituents at this position can influence the electronic properties of the pyridine ring and potentially engage in additional hydrophobic interactions.
-
Position 6: This position is often directed towards the solvent-exposed region. Larger, more polar substituents can be introduced here to improve solubility and other pharmacokinetic properties without significantly impacting kinase inhibitory activity.
C. Modifications of the Pyridin-3-yl Ring
The pyridin-3-yl ring typically projects into a more hydrophobic region of the ATP-binding site. Therefore, substitutions on this ring can have a significant impact on both potency and selectivity.
-
Position 2': This position is often a key determinant of selectivity among different kinases. Bulky hydrophobic groups can be introduced to occupy specific hydrophobic pockets.
-
Position 4' and 5': Modifications at these positions can fine-tune the electronic properties of the ring system and influence the overall conformation of the molecule.
-
Position 6': Similar to the 6-position on the other ring, this position can be modified to enhance solubility and other drug-like properties.
The following table summarizes the SAR of N-(pyridin-3-yl)pyrimidin-4-amine analogs as CDK2 inhibitors, which provides valuable insights for the this compound scaffold.
| Compound ID | R1 (on Pyrimidine) | R2 (on Pyridine) | CDK2/cyclin A2 IC50 (nM) | Antiproliferative IC50 (μM) on HeLa cells |
| 7l | H | 4-Fluorophenylamino | 64.42 | 8.61 |
Data synthesized from a study on N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors.[1]
III. Experimental Protocols
A. General Synthesis of this compound Derivatives
A common and versatile method for the synthesis of the this compound core is the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-chloro-4-aminopyridine (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
dot
Caption: A generalized workflow for the synthesis of the this compound core.
B. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, the appropriate substrate, ATP, and the test compound in a suitable kinase buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
dot```dot graph Kinase_Assay_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Prepare Reagents\n(Kinase, Substrate, ATP, Inhibitor)"]; Reaction [label="Kinase Reaction"]; Stop [label="Stop Reaction & Deplete ATP\n(Add ADP-Glo™ Reagent)"]; Detection [label="Signal Generation\n(Add Kinase Detection Reagent)"]; Read [label="Measure Luminescence", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="IC50 Determination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Stop; Stop -> Detection; Detection -> Read; Read -> Analysis; }
Caption: Inhibition of the Lck signaling pathway in T-cell activation.
V. Conclusion and Future Directions
The this compound scaffold has proven to be a versatile and fruitful starting point for the discovery of novel kinase inhibitors. The structure-activity relationships discussed in this guide, largely informed by closely related analogs, highlight the key structural features that govern potency and selectivity. The synthetic and assay protocols provided offer a practical framework for the design and evaluation of new compounds.
Future research in this area should focus on a more systematic exploration of the SAR directly on the this compound core to further refine our understanding and enable the development of inhibitors with improved profiles. The application of computational modeling and structure-based drug design will be invaluable in guiding these efforts. Ultimately, the continued investigation of this promising scaffold holds the potential to deliver novel and effective therapies for a range of human diseases.
VI. References
-
Larson, D. R., & Lck is a central node in the T cell receptor signaling pathway. (A)... - ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
Zeng, L., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. --INVALID-LINK--
References
Methodological & Application
Introduction: Strategic Synthesis of a Key Bipyridine Scaffold
An Application Note and Protocol for the Synthesis of 2-(Pyridin-3-yl)pyridin-4-amine
This compound is a bipyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyridine rings), makes it a valuable scaffold for designing molecules with specific biological targets, such as kinase inhibitors.[1][2] The synthesis of asymmetric bipyridines like this target molecule is most effectively achieved through modern cross-coupling methodologies.
This guide details a robust and well-established protocol for the synthesis of this compound via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is chosen for its high functional group tolerance, generally good yields, and the commercial availability or straightforward preparation of the required starting materials.[3][4] The core of this strategy involves the C-C bond formation between an activated pyridine ring (a halopyridine) and a pyridylboronic acid derivative.
A primary challenge in pyridine-based Suzuki couplings is the potential for the bipyridine product or nitrogen-containing reactants to coordinate with the palladium catalyst, leading to catalyst inhibition and reduced reaction efficiency.[3][5] The protocol described herein addresses this challenge through the careful selection of a palladium catalyst, ligand, and reaction conditions optimized for this class of substrates.
Overall Synthetic Workflow
The synthesis is approached via the coupling of two key intermediates: 2-chloro-4-aminopyridine and 3-pyridylboronic acid.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Key Intermediates
While both 2-chloro-4-aminopyridine and 3-pyridylboronic acid are commercially available, their synthesis from common starting materials is outlined here for completeness.
Protocol 1A: Synthesis of 2-Chloro-4-aminopyridine
This intermediate can be prepared from 2-chloropyridine via a nitration-reduction sequence.[6][7] The initial oxidation to the N-oxide activates the 4-position for electrophilic nitration.
Step-by-Step Methodology:
-
N-Oxidation: 2-Chloropyridine is reacted with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to form 2-chloropyridine-N-oxide.[8][7]
-
Nitration: The resulting N-oxide is nitrated at the C4 position using a mixture of concentrated nitric acid and sulfuric acid.
-
Reduction: The nitro group of 2-chloro-4-nitropyridine-N-oxide is then reduced to the amine. A common method is using iron powder in acetic acid.[6] The N-oxide is often reduced concurrently in this step.
-
Purification: The final product is isolated after a basic workup and purified by recrystallization or column chromatography.
Protocol 1B: Synthesis of 3-Pyridylboronic Acid
3-Pyridylboronic acid is typically prepared from 3-bromopyridine via a lithium-halogen exchange followed by borylation.[9][10]
Step-by-Step Methodology:
-
Lithiation: 3-Bromopyridine is dissolved in an anhydrous ethereal solvent (like THF/toluene) and cooled to a low temperature (e.g., -78 °C). n-Butyllithium is added dropwise to perform the lithium-halogen exchange, generating 3-lithiopyridine.[9]
-
Borylation: A borate ester, such as triisopropyl borate, is added to the solution, which reacts with the lithiated pyridine.
-
Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl) to hydrolyze the borate ester, yielding 3-pyridylboronic acid.
-
Isolation: The product is typically isolated as a solid by adjusting the pH to its isoelectric point, followed by filtration.[10]
Part 2: Core Directive - Suzuki-Miyaura Coupling Protocol
This section provides the detailed protocol for the palladium-catalyzed cross-coupling of 2-chloro-4-aminopyridine with 3-pyridylboronic acid.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, [Pd₂(dba)₃], or Pd(PPh₃)₄) and a phosphine ligand is crucial. For heteroaryl couplings, particularly with electron-rich pyridines, bulky and electron-rich phosphine ligands like XPhos or SPhos are often employed to promote the reductive elimination step and prevent catalyst deactivation.[11]
-
Base: An inorganic base, typically aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid to the more nucleophilic boronate species for transmetalation.[11]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used to dissolve both the organic substrates and the inorganic base, creating a biphasic system where the reaction occurs.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so the reaction must be thoroughly degassed and run under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and achieve high yields.
Materials and Reagents
| Reagent/Material | Grade | M.W. | Amount | Moles (mmol) | Eq. |
| 2-Chloro-4-aminopyridine | ≥97% | 128.56 | 1.29 g | 10.0 | 1.0 |
| 3-Pyridylboronic Acid | ≥97% | 122.92 | 1.47 g | 12.0 | 1.2 |
| Pd(PPh₃)₄ | 99% | 1155.56 | 347 mg | 0.3 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | ≥99.5% | 105.99 | 2.12 g | 20.0 | 2.0 |
| 1,4-Dioxane | Anhydrous | - | 40 mL | - | - |
| Water | Deionized | - | 10 mL | - | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-aminopyridine (1.29 g, 10.0 mmol), 3-pyridylboronic acid (1.47 g, 12.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol), to the flask.
-
Solvent Addition & Degassing: Add 1,4-dioxane (40 mL) and water (10 mL). Seal the flask with a septum and degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution. This step is critical to remove dissolved oxygen.[11]
-
Reaction: Place the flask under a positive pressure of nitrogen or argon. Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of dichloromethane/methanol or ethyl acetate/hexanes to elute the product.
-
Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.
-
Product Validation and Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the structure by observing the characteristic chemical shifts and coupling constants of the aromatic protons on both pyridine rings.
-
¹³C NMR: To confirm the number of unique carbon atoms in the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺: 172.09).
-
Melting Point: To assess the purity of the final product.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 7. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 8. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Emerging Role of 2-(Pyridin-3-yl)pyridin-4-amine Derivatives in Oncology Research
Introduction: A Privileged Scaffold in Kinase Inhibition
The pyridine ring is a cornerstone of medicinal chemistry, lending favorable physicochemical properties to a multitude of therapeutic agents. Within the vast landscape of oncology drug discovery, derivatives of the 2-(pyridin-3-yl)pyridin-4-amine scaffold have emerged as a promising class of kinase inhibitors. While the parent compound itself is not extensively studied, its structural motif is central to a range of potent molecules targeting key regulators of cell proliferation and survival. This guide provides an in-depth exploration of the application of these derivatives in cancer research, with a primary focus on their role as Cyclin-Dependent Kinase 2 (CDK2) inhibitors. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for their evaluation, and present a framework for their preclinical assessment.
Mechanism of Action: Targeting the Cell Cycle Engine
A significant number of derivatives built upon the N-(pyridin-3-yl)pyrimidin-4-amine core have demonstrated potent inhibitory activity against CDK2, a critical enzyme governing the G1 to S phase transition of the cell cycle. Dysregulation of CDK2 activity is a frequent event in a multitude of cancers, making it a validated and compelling therapeutic target.
The CDK2 Signaling Cascade and its Interruption
The canonical CDK2 signaling pathway involves its association with Cyclin E and Cyclin A. The Cyclin E/CDK2 complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for DNA replication, propelling the cell into the S phase. Subsequently, the Cyclin A/CDK2 complex is crucial for the progression through the S phase and into G2.
Derivatives of this compound act as ATP-competitive inhibitors, binding to the active site of CDK2 and preventing the phosphorylation of its substrates. This blockade of CDK2 activity leads to cell cycle arrest at the G1/S checkpoint, thereby inhibiting the proliferation of cancer cells. Furthermore, sustained cell cycle arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Research has shown that inhibition of CDK2 can also lead to the downregulation of the anti-apoptotic protein Mcl-1, further sensitizing cancer cells to apoptosis.[1]
Alternative Mechanisms of Action
While CDK2 is a primary target, derivatives of the pyridinyl-amine scaffold have demonstrated inhibitory activity against other crucial cancer-related targets:
-
Nur77 (NR4A1): Certain indole-based derivatives incorporating the 4-(pyridin-3-yl)pyrimidin-2-yl)amino moiety have been identified as modulators of the orphan nuclear receptor Nur77.[2] These compounds can induce the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it into a pro-apoptotic protein and triggering cell death.[3]
-
Phosphoinositide 3-kinase delta (PI3Kδ): The PI3K pathway is one of the most frequently hyperactivated signaling pathways in cancer.[2][4] Some pyridinyl-amino-pyrimidine derivatives have been developed as selective inhibitors of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell malignancies.[5][6][7]
Quantitative Data Summary
The following table summarizes the in vitro activity of representative N-(pyridin-3-yl)pyrimidin-4-amine and related derivatives against various cancer cell lines and their target kinases.
| Compound Class | Target(s) | Cell Line | IC50 (µM) | Reference |
| N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l) | CDK2 | MV4-11 (Leukemia) | 0.83 | [5] |
| HT-29 (Colon) | 2.12 | [5] | ||
| MCF-7 (Breast) | 3.12 | [5] | ||
| HeLa (Cervical) | 8.61 | [5] | ||
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative (8b) | Nur77 | Liver Cancer Cells | Potent (specific IC50 not provided) | [2] |
| AMG 319 | PI3Kδ | Lymphoid Malignancies | In clinical trials | [7] |
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of this compound derivatives.
In Vitro Assays
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of CDK2. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8][9]
Materials:
-
Recombinant CDK2/Cyclin A2 or E1 enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]
-
CDK substrate (e.g., Histone H1)
-
ATP
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO) and then dilute further in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution.
-
Add 2 µL of CDK2/Cyclin complex (e.g., 4 ng of CDK2/Cyclin A2).[8]
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., 2.5 mg/ml Histone H1 and 100 µM ATP).[10]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[8]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
This assay determines the cytotoxic effect of the test compound on cancer cell lines.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound stock solution
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.[11]
-
Drug Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[11]
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.[12][13][14]
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[14]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.[14]
This technique is used to detect changes in the expression of key apoptotic proteins, such as cleaved caspases and PARP, following treatment with the test compound.[15][16][17][18]
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST. Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Efficacy Studies
This model assesses the anti-tumor activity of the test compound in a living organism.[19][20][21][22][23]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells for implantation
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to their respective groups according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume with calipers and record body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.
Conclusion and Future Perspectives
Derivatives of the this compound scaffold represent a versatile and potent class of compounds for cancer research and drug development. Their ability to target key kinases involved in cell cycle progression and survival, such as CDK2, Nur77, and PI3Kδ, underscores their therapeutic potential. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these and other novel kinase inhibitors. As our understanding of the molecular drivers of cancer deepens, the rational design of next-generation pyridinyl-amine derivatives holds the promise of delivering more selective and effective therapies for a wide range of malignancies.
References
- 1. Inhibition of cyclin-dependent kinase-2 induces apoptosis in human diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K Signaling in Cancer: Beyond AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p110δ PI3 kinase pathway: emerging roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. youtube.com [youtube.com]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. ijpbs.com [ijpbs.com]
- 23. blog.crownbio.com [blog.crownbio.com]
Introduction: The Aminopyridine Scaffold as a Privileged Motif in Drug Discovery
An In-Depth Guide to the Application of 2-(Pyridin-3-yl)pyridin-4-amine in Medicinal Chemistry
The pyridine ring is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in drugs approved by the U.S. Food and Drug Administration.[1][2] Its ability to modulate physicochemical properties like aqueous solubility and metabolic stability, coupled with its capacity for hydrogen bonding, makes it an invaluable scaffold.[1] Within this class, aminopyridine-based structures have emerged as "privileged motifs," particularly in the design of kinase inhibitors. The 2-aminopyridine moiety, for instance, is a well-established hinge-binding group that anchors inhibitors to the ATP-binding site of various protein kinases.[3]
This guide focuses on the this compound core, a bipyridyl structure featuring a critical amino group. While direct research on this specific parent compound is nascent, its close analogues, particularly N-(pyridin-3-yl)pyrimidin-4-amine, have been extensively validated as potent inhibitors of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2).[4][5] This document synthesizes the established principles from these related series to provide a comprehensive technical guide for researchers exploring the this compound scaffold and its derivatives as next-generation therapeutic agents.
Chemical Synthesis and Properties
The synthesis of this compound and its derivatives typically relies on modern cross-coupling methodologies to construct the core bipyridyl structure. Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, are instrumental in forming the C-C bond between the two pyridine rings. This is often followed by a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to install the essential 4-amino group.[6]
Key Chemical Properties:
-
Molecular Formula: C₉H₈N₄[7]
-
Molecular Weight: 172.19 g/mol [7]
-
Core Functionality: The 4-amino group can act as a potent nucleophile, while the nitrogen atoms within the pyridine rings can serve as hydrogen bond acceptors, crucial for target engagement.[8]
Protocol 1: General Synthesis via Suzuki Coupling and Amination
This protocol provides a representative, two-step synthetic route for a derivative of the core scaffold.
Step 1: Suzuki Coupling to Form the Bipyridyl Core
-
Reactant Preparation: In a nitrogen-flushed flask, combine 4-chloropyridin-2-amine (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), and a base like sodium carbonate (Na₂CO₃) (2.5 eq).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up and Purification: After cooling, separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the this compound intermediate.
Step 2: Functionalization (Illustrative N-alkylation)
-
Reactant Preparation: Dissolve the synthesized this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Deprotonation: Add a strong base such as sodium hydride (NaH) (1.1 eq) at 0 °C to deprotonate the amine.
-
Alkylation: Introduce the desired alkyl halide (e.g., methyl iodide) (1.2 eq) and allow the reaction to warm to room temperature.
-
Quenching and Extraction: After 2-4 hours, carefully quench the reaction with water. Extract the product with a solvent like ethyl acetate.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the final product by column chromatography or recrystallization.
Mechanism of Action: Targeting the Kinase Hinge Region
The therapeutic efficacy of aminopyridine-based kinase inhibitors stems from their ability to mimic the adenine moiety of ATP, allowing them to bind with high affinity to the enzyme's active site. The this compound scaffold is exceptionally well-suited for this role.
The aminopyridine portion of the molecule acts as a "hinge-binder." Specifically, the exocyclic amino group and an adjacent pyridine ring nitrogen form a pair of critical hydrogen bonds with the backbone amide and carbonyl groups of conserved residues in the kinase hinge region.[3] This bidentate interaction effectively anchors the inhibitor in the ATP-binding pocket, serving as the foundation for its inhibitory activity. The second pyridine ring then extends into the active site, where substitutions can be made to enhance potency and selectivity for the target kinase.[3]
Caption: Kinase hinge-binding mechanism of the aminopyridine scaffold.
Application Notes: A Scaffold for Potent CDK2 Inhibitors
Dysregulation of Cyclin-Dependent Kinase 2 (CDK2) is a major driver of uncontrolled cell proliferation in numerous cancers.[5] Consequently, CDK2 has become a high-priority target for cancer therapy. Research into N-(pyridin-3-yl)pyrimidin-4-amine analogues, which share a core bioisosteric relationship with this compound, has demonstrated that this scaffold is highly effective for developing potent CDK2 inhibitors.[4][9]
One notable analogue, compound 7l from a 2024 study, exhibited an IC₅₀ of 64.42 nM against the CDK2/cyclin A2 complex and demonstrated broad antiproliferative activity across various cancer cell lines.[4] Further studies showed that these compounds induce cell cycle arrest and apoptosis in a concentration-dependent manner.[4]
Data Presentation: In Vitro Activity of a Representative Analogue
The table below summarizes the antiproliferative efficacy of a lead compound derived from a similar scaffold compared to established drugs.
| Compound | MV4-11 IC₅₀ (μM) | HT-29 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | HeLa IC₅₀ (μM) |
| Analogue 7l | 0.83 | 2.12 | 3.12 | 8.61 |
| Palbociclib | 0.92 | >50 | 6.84 | 11.26 |
| AZD5438 | 1.74 | >50 | 10.67 | 0.73 |
| Data synthesized from Zeng et al. (2024).[4][9] |
Signaling Pathway and Mechanism of Inhibition
CDK2, when complexed with Cyclin E or Cyclin A, phosphorylates the Retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. Inhibitors based on the this compound scaffold block the ATP-binding site of CDK2, preventing Rb phosphorylation and causing the cells to arrest in the G1 phase, thereby halting proliferation.[10]
Caption: Inhibition of the G1-S cell cycle transition by a CDK2 inhibitor.
Experimental Protocols
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against CDK2.[11][12]
Objective: To quantify the potency of a this compound derivative as a CDK2 inhibitor.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Peptide substrate (e.g., a synthetic peptide with a phosphorylation site for CDK2)
-
ATP solution
-
Test compound and a known CDK2 inhibitor (positive control)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well microplates
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for the assay (e.g., from 100 μM to 1 nM).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Include wells for a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Enzyme Addition: Add 5 µL of the CDK2/Cyclin A2 enzyme solution (at 2x final concentration) to all wells except the background control.
-
Initiation of Reaction: Add 2.5 µL of a mixture containing the peptide substrate and ATP (at 4x final concentration) to all wells to initiate the kinase reaction. The final ATP concentration should be close to its Km value for CDK2.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to stop the kinase reaction and deplete unused ATP, followed by adding a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Subtract the background signal, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 3: Cell-Based Antiproliferative (MTT) Assay
This protocol measures the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[6]
Objective: To evaluate the cytotoxic or cytostatic effect of a this compound derivative on a cancer cell line (e.g., HeLa or MCF-7).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% inhibition of cell growth).
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of targeted therapies, particularly kinase inhibitors for oncology. Its structural features enable potent and specific interactions within the ATP-binding pocket of key enzymes like CDK2. The protocols and data presented in this guide, drawn from extensive research on closely related analogues, provide a solid foundation for researchers aiming to exploit this scaffold.
Future work should focus on synthesizing and screening a diverse library of derivatives to explore the structure-activity relationship (SAR) in detail. Optimizing for pharmacokinetic properties (ADME) will be crucial for translating in vitro potency into in vivo efficacy. Furthermore, exploring the activity of this scaffold against other kinase families, such as Vaccinia-related kinases (VRKs) or tyrosine kinases, could uncover new therapeutic opportunities.[3][13]
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 61310-31-4|2-(Pyridin-3-yl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 8. Buy 3-(Quinolin-8-yl)pyridin-4-amine (EVT-1787483) | 1125412-18-1 [evitachem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of 2-(Pyridin-3-yl)pyridin-4-amine
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-(Pyridin-3-yl)pyridin-4-amine (also known as 2,3'-bipyridin-4-amine). This molecule is a key heterocyclic building block in medicinal chemistry and materials science. Ensuring its identity, purity, and stability is critical for research, development, and quality control. This document outlines an integrated analytical workflow, providing detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methods described herein cover chromatographic purity, structural elucidation, physicochemical properties, and impurity profiling, forming a self-validating system for complete characterization.
Introduction
This compound is a bipyridine derivative featuring a reactive amine group. This structural motif is of significant interest in pharmaceutical development as a scaffold for synthesizing active pharmaceutical ingredients (APIs).[1] The arrangement of nitrogen atoms makes it an excellent ligand for metal complexes, while the amino group provides a site for further functionalization.
Given its role as a critical intermediate, a rigorous and multi-faceted analytical approach is non-negotiable. Regulatory bodies like the FDA and EMA mandate the thorough identification and quantification of impurities in APIs and starting materials.[2][3] This guide details the necessary analytical techniques to establish a complete profile of the molecule, ensuring its quality, safety, and suitability for downstream applications.
Integrated Analytical Workflow
A logical and systematic workflow is essential for the efficient and comprehensive characterization of any chemical entity. The process begins with preliminary identity confirmation and proceeds through quantitative purity analysis, definitive structural elucidation, and detailed impurity profiling.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity and Assay
Chromatography is the cornerstone for determining the purity of a compound and quantifying its main component (assay). High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile, polar compounds like this compound.[4][5]
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is designed to separate the main compound from potential non-polar and moderately polar impurities. The use of an acidic mobile phase ensures that the basic amine is protonated, leading to sharp, symmetrical peaks.[6]
Table 1: HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column offering good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape for basic analytes.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid maintains consistent pH. |
| Gradient | 5% B to 95% B over 20 min | Broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (UV) | 254 nm | Wavelength at which pyridine-containing aromatic systems strongly absorb. |
| Injection Vol. | 10 µL |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |
Step-by-Step Protocol:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to the target concentration. Filter through a 0.45 µm syringe filter if particulate matter is present.
-
Injection: Inject the sample onto the column.
-
Data Analysis: Integrate all peaks. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Definitive Structural Elucidation
While chromatography indicates purity, a combination of spectroscopic techniques is required to confirm the molecular structure unequivocally.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, serving as a primary identity test. When coupled with HPLC (LC-MS), it becomes a powerful tool for confirming the mass of the main peak and any impurities.[3][7]
Table 2: LC-MS Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules. Positive mode is ideal for basic amines which readily form [M+H]⁺ ions. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | TOF provides high mass accuracy for formula confirmation. Quadrupole is robust for routine confirmation. |
| Scan Range | 50 - 500 m/z | Covers the expected molecular ion and potential fragments. |
| Expected Ion | [M+H]⁺ = 172.09 g/mol | Calculated for C₉H₈N₄. |
Protocol:
-
Utilize the HPLC conditions from Table 1, directing the column effluent to the MS detector.
-
Acquire the mass spectrum for the main chromatographic peak.
-
Confirm that the observed mass of the protonated molecular ion ([M+H]⁺) matches the theoretical value within an acceptable tolerance (e.g., ±5 ppm for high-resolution MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. ¹H NMR confirms the number and environment of protons, while ¹³C NMR does the same for carbon atoms.[8][9]
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and show exchangeable protons (like N-H).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure. The spectrum for the related 2,3'-bipyridine provides a reference for interpreting the aromatic region.[10][11]
Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts
| Atom Type | Predicted δ (ppm) | Rationale |
|---|---|---|
| ¹H NMR | 6.5 - 9.0 | Complex multiplet pattern characteristic of substituted pyridine rings. |
| 5.0 - 6.0 (broad) | Exchangeable protons of the primary amine (-NH₂). |
| ¹³C NMR | 110 - 160 | Aromatic carbons of the two pyridine rings. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12][13]
Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands.
Table 4: Key FTIR Absorption Bands
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂)[14] |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1650 - 1550 | N-H Bend / C=N Stretch | Amine / Pyridine Ring[15][16] |
| 1500 - 1400 | C=C Stretch | Aromatic Ring |
Physicochemical and Solid-State Characterization
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's thermal properties, such as melting point, thermal stability, and decomposition profile.[17][18]
Protocol:
-
Sample Preparation: Place 2-5 mg of the sample into an aluminum pan.
-
DSC Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The peak of the endotherm indicates the melting point.
-
TGA Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The temperature at which significant weight loss occurs indicates the onset of decomposition.[19]
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure, including bond lengths, angles, and intermolecular interactions.[20]
Protocol:
-
Crystal Growth: Grow a single crystal of sufficient quality, typically by slow evaporation from a suitable solvent system.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data.
-
Structure Solution: Process the data to solve and refine the crystal structure. This provides definitive proof of identity.
Impurity Profiling
Impurity profiling is the identification and quantification of all potential impurities in a substance.[21] This is crucial for safety and regulatory compliance in pharmaceutical development.[22] Impurities can arise from starting materials, synthetic by-products, or degradation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. helixchrom.com [helixchrom.com]
- 7. scilit.com [scilit.com]
- 8. neuroquantology.com [neuroquantology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2,3'-Bipyridine(581-50-0) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 20. benchchem.com [benchchem.com]
- 21. A Review on Impurity Profiling In Pharmaceutical Substances | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 22. jocpr.com [jocpr.com]
Application Notes & Protocols: Strategic Development of Novel Derivatives from 2-(Pyridin-3-yl)pyridin-4-amine for Kinase Inhibitor Discovery
Introduction: The 2-(Pyridin-3-yl)pyridin-4-amine Scaffold
The this compound core is a privileged scaffold in modern medicinal chemistry, particularly in the domain of protein kinase inhibitors. Its structural rigidity, combined with the hydrogen bonding capabilities of the pyridine nitrogens and the exocyclic amine, makes it an ideal starting point for designing potent and selective modulators of ATP-binding sites in kinases. This document provides a comprehensive guide to the synthesis of the core scaffold, strategies for the rational design and synthesis of novel derivatives, and detailed protocols for their biological evaluation. The methodologies described herein are grounded in established chemical principles and are designed to facilitate the rapid development of new chemical entities for drug discovery pipelines.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the parent compound is a critical first step. The most robust and widely adopted method is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.
Protocol 1: Suzuki-Miyaura Cross-Coupling for this compound
This protocol details the synthesis of the core scaffold from commercially available starting materials: 2-chloro-4-aminopyridine and pyridine-3-boronic acid.
Rationale: The palladium-catalyzed Suzuki coupling is highly efficient for creating C-C bonds between aryl halides and boronic acids. The choice of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate is standard for this type of transformation, ensuring a high conversion rate. Dioxane and water are used as the solvent system to facilitate the dissolution of both organic and inorganic reagents.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of the core scaffold.
Step-by-Step Methodology:
-
Reagent Setup: To a 100 mL round-bottom flask, add 2-chloro-4-aminopyridine (1.0 g, 7.78 mmol), pyridine-3-boronic acid (1.15 g, 9.34 mmol), and sodium carbonate (2.06 g, 19.45 mmol).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (450 mg, 0.39 mmol). Evacuate and backfill the flask with nitrogen three times. Add a 4:1 mixture of dioxane and water (50 mL).
-
Reaction: Stir the mixture vigorously and heat to 95 °C under a nitrogen atmosphere for 16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the title compound as a solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
| Parameter | Expected Outcome |
| Yield | 65-80% |
| Purity (LC-MS) | >95% |
| Appearance | Off-white to pale yellow solid |
Part 2: Development of Novel Derivatives via N-Functionalization
The exocyclic amine at the C4 position is a prime handle for derivatization. Its nucleophilicity allows for a wide range of reactions, including acylation, sulfonylation, and reductive amination, to probe the chemical space around the scaffold.
Protocol 2: Parallel Acylation for Library Synthesis
This protocol describes the synthesis of a diverse amide library from the core scaffold using a 96-well plate format.
Rationale: Acylation of the 4-amino group can introduce a variety of substituents that can interact with specific sub-pockets of a kinase ATP-binding site. Using a diverse set of carboxylic acids allows for the exploration of structure-activity relationships (SAR). The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides a reliable method for amide bond formation under mild conditions.
Acylation Workflow Diagram:
Caption: High-throughput amide synthesis workflow.
Step-by-Step Methodology (per well):
-
Carboxylic Acid Dispensing: To each well of a 96-well plate, add a solution of a unique carboxylic acid (0.12 mmol) in DMF (200 µL).
-
Activation: Add a solution of HATU (45.6 mg, 0.12 mmol) in DMF (100 µL) followed by DIPEA (52 µL, 0.3 mmol).
-
Pre-activation: Shake the plate at room temperature for 10 minutes to allow for the formation of the active ester.
-
Amine Addition: Add a solution of this compound (17.1 mg, 0.1 mmol) in DMF (200 µL).
-
Reaction: Seal the plate and shake at room temperature for 18 hours.
-
Work-up and Purification: Quench the reaction by adding water (100 µL). The crude products can be purified by reverse-phase preparative HPLC.
-
Analysis: Analyze each purified product by LC-MS to confirm identity and purity before biological screening.
Part 3: Biological Evaluation: In Vitro Kinase Inhibition Assay
To assess the potential of the newly synthesized derivatives as kinase inhibitors, a robust and sensitive in vitro assay is required. The ADP-Glo™ Kinase Assay is a common choice, as it measures the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.
Protocol 3: ADP-Glo™ Kinase Assay for IC₅₀ Determination
Rationale: This luminescent assay quantifies kinase activity by measuring ADP production. First, the kinase reaction is performed. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the ADP concentration. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC₅₀ value.
Kinase Assay Workflow Diagram:
Caption: Workflow for IC₅₀ determination using ADP-Glo™.
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution series (e.g., 10-point, 3-fold dilution starting from 100 µM) of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Prepare a master mix containing the kinase of interest (e.g., ABL1), its substrate (e.g., a suitable peptide), and ATP in kinase buffer. Add this mix to the wells containing the compounds.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
| Parameter | Typical Concentration |
| Kinase (e.g., ABL1) | 1-5 ng/well |
| Substrate Peptide | 0.2 µg/µL |
| ATP | 10-50 µM |
| Final Compound Conc. | 0.001 - 10 µM |
The Versatile Scaffold: 2-(Pyridin-3-yl)pyridin-4-amine in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Heterocyclic Core
In the landscape of contemporary drug discovery and materials science, nitrogen-containing heterocycles hold a position of paramount importance.[1] Among these, the bipyridine framework is a recurring motif in a vast array of functional molecules, from potent pharmaceuticals to sophisticated ligands in catalysis.[2] This guide focuses on a specific, highly functionalized bipyridine derivative: 2-(Pyridin-3-yl)pyridin-4-amine , also known as 2,3'-bipyridin-4-amine. This molecule serves as a powerful and versatile scaffold, offering strategically positioned nitrogen atoms and a reactive amino group that open avenues for diverse synthetic transformations.
The unique arrangement of the two pyridine rings, coupled with the nucleophilic 4-amino group, imparts a distinct electronic and steric profile. The pyridine nitrogen atoms can act as hydrogen bond acceptors or metal coordination sites, while the amino group is a prime handle for derivatization through C-N bond-forming reactions. This combination makes this compound an ideal starting point for the construction of complex molecular architectures, particularly in the synthesis of fused heterocyclic systems with significant biological activity.[3]
This document provides a comprehensive overview of the synthetic utility of this scaffold, including proposed synthetic routes, key applications in the construction of medicinally relevant cores, and detailed experimental protocols.
Proposed Synthesis of the this compound Scaffold
While numerous methods exist for the synthesis of bipyridine and aminopyridine derivatives, a direct, optimized synthesis for this compound is not extensively documented in readily available literature. However, a highly plausible and efficient route can be designed based on modern cross-coupling methodologies, specifically the Suzuki-Miyaura reaction.[4][5] This approach offers high functional group tolerance and generally proceeds in good yields.
The proposed retrosynthetic analysis involves disconnecting the bond between the two pyridine rings, leading to a pyridylboronic acid (or ester) and a halogenated aminopyridine.
Caption: Retrosynthetic approach for the scaffold.
A forward synthesis would involve the coupling of 3-pyridylboronic acid with a suitably protected 2-chloro-4-aminopyridine, followed by deprotection. The protection of the amino group is often crucial in Suzuki-Miyaura couplings involving aminopyridines to prevent side reactions and catalyst deactivation, although some protocols have been developed for unprotected anilines.[4][6]
Protocol 1: Proposed Synthesis via Suzuki-Miyaura Coupling
This protocol outlines a two-step synthesis starting from commercially available 2-chloro-4-aminopyridine.
Step 1: Protection of the Amino Group (Boc Protection)
-
To a stirred solution of 4-amino-2-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (2-chloropyridin-4-yl)carbamate.
Step 2: Suzuki-Miyaura Cross-Coupling and Deprotection
-
To a Schlenk flask, add tert-butyl (2-chloropyridin-4-yl)carbamate (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%), to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography to yield the Boc-protected bipyridine.
-
For deprotection, dissolve the purified intermediate in a solution of 20% trifluoroacetic acid (TFA) in DCM and stir at room temperature for 2-4 hours.
-
Neutralize the reaction mixture carefully with saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Combine the organic layers, dry, and concentrate to yield This compound .
| Compound | Expected ¹H NMR (δ, ppm, DMSO-d₆) | Expected ¹³C NMR (δ, ppm, DMSO-d₆) |
| This compound | ~9.1 (s, 1H), ~8.6 (d, 1H), ~8.2 (d, 1H), ~8.0 (d, 1H), ~7.5 (dd, 1H), ~6.8 (d, 1H), ~6.6 (dd, 1H), ~6.2 (s, 2H, NH₂) | ~158, ~152, ~150, ~148, ~137, ~134, ~124, ~110, ~106 |
| Table 1: Predicted NMR Spectroscopic Data. Note: These are estimated chemical shifts based on similar structures and may vary.[7][8] |
Application in the Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-d]pyrimidines
One of the most powerful applications of the this compound scaffold is in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. The 1,3-arrangement of the endocyclic nitrogen and the exocyclic amino group in the 4-aminopyridine ring makes it an ideal precursor for the construction of pyrimidine rings, leading to pyrido[2,3-d]pyrimidine derivatives.[3] These compounds are known to possess a wide range of biological activities, including antibacterial and anticancer properties.
The general strategy involves the condensation of the 2,3'-bipyridin-4-amine with a three-carbon electrophilic component.
Caption: Synthesis of Pyrido[2,3-d]pyrimidines.
Protocol 2: Synthesis of a 7-(Pyridin-3-yl)pyrido[2,3-d]pyrimidine Derivative
This protocol describes a general procedure for the cyclocondensation reaction to form the fused pyrimidine ring.
-
In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the starting amine.
-
Cool the reaction mixture to approximately 100 °C and add diphenyl ether as a high-boiling solvent.
-
Heat the solution to reflux (around 250 °C) for 1-2 hours to facilitate the cyclization.
-
After cooling to room temperature, the solid product often precipitates. Dilute the mixture with hexane to further precipitate the product.
-
Collect the solid by filtration, wash thoroughly with hexane, and dry under vacuum.
-
The resulting ethyl 4-hydroxy-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidine-6-carboxylate can be further purified by recrystallization.
This intermediate can then be subjected to further transformations. For instance, the hydroxyl group at the 4-position can be converted to a chlorine atom using phosphoryl chloride (POCl₃), which can then be displaced by various nucleophiles to generate a library of substituted pyrido[2,3-d]pyrimidines.[3]
| Reaction Step | Reagents and Conditions | Product | Typical Yield |
| Condensation | Diethyl ethoxymethylenemalonate, 120-130 °C | Intermediate enamine | Quantitative |
| Cyclization | Diphenyl ether, ~250 °C | Ethyl 4-hydroxy-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidine-6-carboxylate | 70-85% |
| Chlorination | POCl₃, reflux | Ethyl 4-chloro-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidine-6-carboxylate | 85-95% |
| Nucleophilic Substitution | Various amines, alcohol, reflux | N-Substituted-4-amino or 4-alkoxy derivatives | 60-90% |
| Table 2: Summary of a Synthetic Route to Pyrido[2,3-d]pyrimidine Derivatives. |
Further Synthetic Transformations: Leveraging the Scaffold's Functionality
The utility of this compound extends beyond the synthesis of fused systems. The scaffold's inherent functionalities can be exploited in various other synthetic transformations.
1. N-Arylation and N-Alkylation: The 4-amino group can readily undergo Buchwald-Hartwig amination or classical N-alkylation reactions to introduce a wide range of substituents. This allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial in drug design for optimizing target binding and pharmacokinetic profiles.
2. Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides access to a variety of amide and sulfonamide derivatives. These functional groups can act as important pharmacophores or as directing groups for further functionalization of the pyridine rings.
3. Directed C-H Functionalization: The pyridine nitrogen atoms and the amino group can serve as directing groups for transition-metal-catalyzed C-H activation/functionalization reactions. This advanced strategy allows for the selective introduction of substituents at specific positions on the pyridine rings, offering a step-economical approach to complex derivatives.
Caption: Key reaction pathways for the scaffold.
Conclusion and Future Outlook
This compound is a highly valuable and versatile scaffold in organic synthesis. Its strategic placement of nitrogen atoms and a reactive amino group provides a robust platform for the construction of complex, nitrogen-rich heterocyclic systems. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, enables not only the efficient synthesis of the scaffold itself but also its subsequent elaboration into diverse molecular architectures.
The demonstrated utility in preparing medicinally relevant pyrido[2,3-d]pyrimidines highlights its significance for researchers in drug discovery. As synthetic methods continue to advance, particularly in the realm of C-H functionalization, the potential applications of this and related bipyridine scaffolds will undoubtedly continue to expand, solidifying their role as privileged structures in the development of new therapeutics and functional materials.
References
- 1. bldpharm.com [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes: A Comprehensive Suite of Cell-Based Assays for Characterizing 2-(Pyridin-3-yl)pyridin-4-amine Activity
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust series of cell-based assays to characterize the biological activity of 2-(Pyridin-3-yl)pyridin-4-amine and its analogues. Recognizing that compounds based on this scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression and a validated oncology target, this guide presents a tiered approach to analysis.[1][2][3] We begin with foundational antiproliferative assays to determine potency, proceed to elucidate the specific cellular phenotypes of cell cycle arrest and apoptosis, and culminate in mechanistic assays designed to confirm target engagement within the cellular context. Each protocol is designed as a self-validating system, complete with necessary controls and data interpretation guidelines to ensure scientific rigor and trustworthiness.
Introduction: The Rationale for a Targeted Assay Cascade
The N-(pyridin-3-yl)pyrimidin-4-amine scaffold has emerged as a highly promising framework for the development of novel therapeutics targeting Cyclin-Dependent Kinase 2 (CDK2).[2] Dysregulation of the cell cycle is a hallmark of cancer, and CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in orchestrating the transition from the G1 to the S phase. Inhibition of CDK2 can block this transition, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[1] Therefore, a compound like this compound, designed as a potential CDK2 inhibitor, is expected to exhibit potent antiproliferative effects.
To rigorously validate this hypothesis, a multi-faceted approach is required. It is insufficient to merely observe cell death; a Senior Scientist must demonstrate a logical chain of causation from the compound's introduction to the final cellular outcome. This guide outlines a strategic workflow that first establishes the compound's overall cellular efficacy and then systematically drills down to confirm its specific mechanism of action (MoA).
Proposed Investigational Workflow
Our approach is structured as a three-tiered pyramid. We begin with broad, high-throughput phenotypic assays at the base and progress to highly specific, lower-throughput mechanistic studies at the apex. This ensures that resource-intensive experiments are only performed on compounds that show initial promise.
Figure 1: A tiered experimental workflow for characterizing this compound.
Tier 1: Primary Screening - Assessing Antiproliferative Activity
Scientific Rationale: The initial and most fundamental question is whether the compound has any biological effect on cancer cell proliferation. A cell viability assay is a rapid, quantitative, and high-throughput method to determine the concentration-dependent efficacy of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[4][5] A reduction in metabolic activity in the presence of the compound indicates either a cytotoxic (cell-killing) or cytostatic (proliferation-inhibiting) effect.
Protocol 1: MTT Cell Proliferation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
HeLa (cervical cancer) and HEK293 (normal embryonic kidney) cell lines.
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound, dissolved in DMSO to create a 10 mM stock.
-
MTT Reagent (5 mg/mL in PBS).
-
Detergent Reagent/Solubilization Solution (e.g., 20% SDS in 50% DMF or pure DMSO).
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette and microplate reader (570 nm absorbance).
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count HeLa and HEK293 cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "no cell" blanks. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[4]
-
Compound Preparation: Prepare a serial dilution of the 10 mM compound stock in culture medium. A common approach is a 10-point, 3-fold dilution series (e.g., from 100 µM down to ~5 nM). Also prepare a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Cell Treatment: After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient for at least two cell doublings in the control wells.
-
MTT Addition: Add 10 µL of MTT Reagent to each well (including "no cell" blanks). Incubate for 2-4 hours at 37°C until a purple precipitate is clearly visible in the control wells.[4]
-
Solubilization: Add 100 µL of Detergent Reagent to each well. Pipette up and down to ensure complete dissolution of the formazan crystals. Leave the plate at room temperature in the dark for at least 2 hours to ensure all crystals are dissolved.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Data Analysis:
-
Normalize the data by setting the average absorbance of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the curve and calculate the IC50 value.
-
Expected Data & Interpretation:
| Parameter | Description | Example Value |
| IC50 (HeLa) | Concentration of compound causing 50% inhibition of proliferation in the cancer cell line. | 0.83 µM[2] |
| IC50 (HEK293) | Concentration of compound causing 50% inhibition of proliferation in the normal cell line. | > 50 µM |
| Selectivity Index (SI) | Calculated as IC50 (Normal Cell) / IC50 (Cancer Cell). A higher SI indicates greater selectivity for cancer cells. | > 60 |
A potent compound will exhibit a low micromolar or nanomolar IC50 value in the cancer cell line, with a significantly higher IC50 in the normal cell line, indicating a favorable therapeutic window.[2]
Tier 2: Elucidating the Cellular Phenotype
Scientific Rationale: An IC50 value confirms that a compound is active, but not how. Since CDK2 inhibition is expected to cause G1/S phase cell cycle arrest, the next logical step is to analyze the cell cycle distribution.[2] Furthermore, prolonged cell cycle arrest often triggers apoptosis (programmed cell death). Therefore, quantifying apoptosis is essential to fully characterize the compound's phenotypic effect. Flow cytometry is the gold standard for both analyses.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
HeLa cells.
-
6-well plates.
-
This compound.
-
PBS (Phosphate-Buffered Saline).
-
70% Ethanol (ice-cold).
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow them to attach overnight.
-
Treat cells with the compound at concentrations corresponding to 1x and 5x its predetermined IC50 value. Include a vehicle control (DMSO). Incubate for 24 hours.
-
Cell Harvest: Harvest both floating and adherent cells. To do this, collect the supernatant, wash the plate with PBS, and then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells for each sample.
-
Fixation: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and wash once with cold PBS. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A). Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the data and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the vehicle control.
Expected Outcome: Treatment with a CDK2 inhibitor should result in a significant accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases, indicating a G1/S checkpoint arrest.
Protocol 3: Apoptosis Detection using Annexin V & PI Staining
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[7]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
HeLa cells treated as in Protocol 2 (but for 48 hours).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Harvest: Collect cells (both floating and adherent) as described in Protocol 2, step 3.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[6]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour.[8]
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Quantify the percentage of cells in each quadrant and compare treated samples to the vehicle control.
-
Expected Outcome: An increase in the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells with increasing concentrations of the compound.
Tier 3: Target Engagement and Mechanism of Action
Scientific Rationale: The phenotypic data (G1 arrest) strongly suggest CDK2 inhibition. Now, we must provide direct evidence that the compound engages its intended target within the cell and inhibits its downstream signaling. The primary substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). Active CDK2 phosphorylates Rb, which then releases the transcription factor E2F, allowing the cell to proceed into S phase. Therefore, inhibiting CDK2 should lead to a decrease in the level of phosphorylated Rb (pRb).[9] We can measure this using antibody-based methods like Western Blot or the higher-throughput In-Cell Western.
Figure 2: Simplified CDK2/Rb signaling pathway showing the mechanism of G1/S arrest.
Protocol 4: Western Blot Analysis of Rb Phosphorylation
Western blotting is a classic technique used to detect specific proteins in a sample.[10] It provides qualitative and semi-quantitative data on protein expression and post-translational modifications, such as phosphorylation.
Materials:
-
HeLa cells treated as in Protocol 2.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-Rb (Ser807/811), Mouse anti-total Rb, Rabbit anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG-HRP, Anti-mouse IgG-HRP.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
Imaging system (digital imager or X-ray film).
Step-by-Step Methodology:
-
Cell Lysis: After a 24-hour treatment, wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1 µg/µL). Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes to denature.[9]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pRb, diluted in blocking buffer) overnight at 4°C with gentle shaking.[11][12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again three times with TBST. Apply ECL reagent and capture the chemiluminescent signal.[9]
-
Stripping and Re-probing: To analyze total Rb and the loading control (GAPDH) on the same blot, the membrane can be stripped of the first set of antibodies and re-probed.
-
Data Analysis: Use image analysis software to perform densitometry on the bands. Normalize the pRb signal to the total Rb signal for each sample. Then, normalize this ratio to the loading control (GAPDH) to correct for any loading inaccuracies.
Expected Outcome: A dose-dependent decrease in the ratio of pRb to total Rb in cells treated with this compound, while total Rb and GAPDH levels remain unchanged.
Protocol 5 (Advanced Method): In-Cell Western™ (ICW) Assay
The In-Cell Western (ICW), or cell-based ELISA, is a quantitative immunofluorescence assay performed directly in microplates.[13] It offers higher throughput and better quantification than traditional Western blotting, making it ideal for screening or dose-response studies.[14][15]
Materials:
-
96-well or 384-well clear-bottom, black-walled plates.
-
Cells, compound, and primary antibodies (as for Western Blot).
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking Buffer (e.g., LI-COR® Intercept® Blocking Buffer or similar).
-
Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse).
-
A cell normalization stain (e.g., CellTag™ 700 Stain).
-
An infrared imaging system (e.g., LI-COR® Odyssey®).
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells directly in the 96-well plate as described for the MTT assay. Use a 24-hour treatment period.
-
Fixation: Remove the treatment medium and add 150 µL of Fixation Solution. Incubate for 20 minutes at room temperature.[16]
-
Permeabilization: Wash the plate by removing the fixative and adding 200 µL of Permeabilization Buffer. Incubate for 5 minutes with gentle shaking. Repeat this wash step 4 more times.[16]
-
Blocking: Remove the final wash and add 150 µL of Blocking Buffer. Incubate for 1.5 hours at room temperature with gentle shaking.[17]
-
Primary Antibody Incubation: Remove the blocking buffer. Add 50 µL of primary antibody solution (containing both anti-pRb and anti-total Rb antibodies from different host species, e.g., rabbit and mouse) diluted in blocking buffer. Incubate for 2 hours at room temperature or overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the plate 4 times with wash buffer (e.g., 0.1% Tween-20 in PBS). Add 50 µL of the secondary antibody cocktail (containing both spectrally distinct secondary antibodies and the cell normalization stain) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.[13]
-
Final Washes and Imaging: Wash the plate 4 times with wash buffer. After the final wash, remove all residual liquid. Scan the dry plate on an infrared imager.
-
Data Analysis: The imager software will quantify the fluorescence intensity in each channel (e.g., 700 nm for normalization/total Rb and 800 nm for pRb). Calculate the ratio of the pRb signal to the total Rb signal, and normalize this to the cell stain signal. Plot the final normalized pRb levels against compound concentration.
Expected Outcome: A precise, quantitative, dose-dependent decrease in normalized pRb levels, confirming CDK2 inhibition in a high-throughput format.
References
- 1. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. atcc.org [atcc.org]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. benchchem.com [benchchem.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. licorbio.com [licorbio.com]
- 14. products.advansta.com [products.advansta.com]
- 15. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 17. biomol.com [biomol.com]
Application Notes & Protocols: Leveraging 2-(Pyridin-3-yl)pyridin-4-amine as a Novel Scaffold for the Development of Potent Anti-inflammatory Agents
Introduction: The Imperative for Novel Anti-inflammatory Therapeutics
Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. While existing treatments, such as non-steroidal anti-inflammatory drugs (NSAIDs) and biologics, are cornerstones of therapy, they are often associated with significant side effects or loss of efficacy over time. This necessitates a continuous search for NCEs that can modulate inflammatory pathways with greater specificity and a more favorable safety profile.
Heterocyclic compounds, particularly those containing pyridine rings, are privileged structures in medicinal chemistry due to their ability to form diverse hydrogen bonds and engage in π-stacking interactions with biological targets. The compound 2-(Pyridin-3-yl)pyridin-4-amine presents a synthetically tractable and structurally promising scaffold for the development of next-generation anti-inflammatory agents.
Scientific Rationale: Why this compound?
The selection of this compound as a lead scaffold is predicated on several key chemical and biological considerations:
-
Structural Rigidity and Planarity: The bipyridyl core provides a semi-rigid conformation that can be advantageous for specific binding to target proteins.
-
Hydrogen Bonding Capabilities: The primary amine at the 4-position and the nitrogen atoms within the pyridine rings serve as critical hydrogen bond donors and acceptors, respectively, facilitating molecular recognition at the active sites of inflammatory enzymes or receptors.
-
Synthetic Tractability: The amine group offers a versatile handle for chemical modification, allowing for the generation of a diverse library of derivatives to explore structure-activity relationships (SAR).
-
Potential for Targeting Key Signaling Hubs: The electronic properties of the bipyridine system are amenable to targeting key kinases and transcription factors in inflammatory signaling, such as those in the NF-κB and MAPK pathways.
Proposed Mechanism of Action: Targeting the NF-κB and MAPK Signaling Cascades
We hypothesize that derivatives of this compound can exert their anti-inflammatory effects by modulating the upstream signaling pathways that lead to the production of pro-inflammatory mediators. The primary targets of interest are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.
In an inflammatory state, triggered by stimuli like lipopolysaccharide (LPS), the transcription factor NF-κB is activated, leading to the expression of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). The MAPK family of proteins (including p38, JNK, and ERK) also plays a crucial role in this process. Our proposed mechanism suggests that novel derivatives could inhibit the phosphorylation and subsequent activation of key proteins in these cascades.
Figure 1: Proposed mechanism of action targeting NF-κB and MAPK pathways.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the initial screening and validation of novel derivatives of this compound.
In Vitro Screening Workflow
The primary screening is conducted using the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.
Figure 2: High-level workflow for in vitro screening of anti-inflammatory activity.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days, or when they reach 80-90% confluency.
-
Rationale: To determine the non-toxic concentration range of the test compounds for subsequent experiments.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
Rationale: To quantify the inhibitory effect of the compounds on the production of NO, a key pro-inflammatory mediator.
-
Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the culture supernatant and mix with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Rationale: To measure the effect of the compounds on the production of key pro-inflammatory cytokines, TNF-α and IL-6.
-
Follow steps 1-3 from the NO Production Assay protocol.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Rationale: To investigate the molecular mechanism by analyzing the phosphorylation status of key proteins in the NF-κB and MAPK pathways.
-
Seed RAW 264.7 cells in a 6-well plate (1 x 10⁶ cells/well) and incubate for 24 hours.
-
Pre-treat with test compounds for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Validation: LPS-Induced Endotoxemia Model
-
Rationale: To evaluate the anti-inflammatory efficacy of lead compounds in a systemic inflammation model.
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide mice into groups (n=6-8 per group): Vehicle control, LPS only, LPS + Test Compound (various doses), LPS + Dexamethasone (positive control).
-
Dosing: Administer the test compound or vehicle (e.g., via oral gavage or intraperitoneal injection) 1 hour prior to the LPS challenge.
-
LPS Challenge: Inject LPS (e.g., 10 mg/kg) intraperitoneally to induce systemic inflammation.
-
Sample Collection: After a set time (e.g., 6 hours), collect blood via cardiac puncture and harvest tissues (e.g., lung, liver).
-
Analysis: Measure serum levels of TNF-α and IL-6 using ELISA. Tissues can be used for histological analysis or to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Data Presentation and Interpretation
Quantitative data should be presented clearly to facilitate SAR analysis.
Table 1: Hypothetical In Vitro Screening Data for this compound Derivatives
| Compound ID | Structure Modification | Max Non-Toxic Conc. (µM) | NO Production IC₅₀ (µM) | TNF-α Inhibition at 10µM (%) | IL-6 Inhibition at 10µM (%) |
| Parent | - | > 100 | > 50 | 15.2 ± 2.1 | 11.8 ± 1.9 |
| DER-01 | 4-NH-Acetyl | > 100 | 22.5 ± 3.4 | 45.6 ± 4.5 | 38.9 ± 3.7 |
| DER-02 | 4-NH-Benzoyl | 50 | 8.7 ± 1.1 | 78.3 ± 6.2 | 71.4 ± 5.8 |
| DER-03 | 6-Chloro | 25 | 5.1 ± 0.8 | 91.2 ± 7.5 | 85.6 ± 6.9 |
| DEX | Dexamethasone | > 100 | 0.5 ± 0.1 | 95.8 ± 8.0 | 94.2 ± 7.8 |
Data are presented as mean ± SD. IC₅₀ values are calculated from dose-response curves.
Interpretation:
-
DER-03 shows the most potent activity, but also higher cytotoxicity.
-
DER-02 demonstrates a good balance of potency and a reasonable toxicity profile, making it a strong candidate for in vivo studies.
-
The data suggests that substitution on the 4-amino group and modification of the pyridine ring are key areas for SAR exploration.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols outlined in this document provide a robust framework for the systematic evaluation of synthesized derivatives, from initial in vitro screening to in vivo validation. Future work should focus on lead optimization to improve potency and drug-like properties (ADME/Tox) of the most promising compounds, with the ultimate goal of identifying a clinical candidate.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Pyridin-3-yl)pyridin-4-amine
Welcome to the technical support center for the purification of 2-(Pyridin-3-yl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this and structurally related bi-pyridine amines.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Achieving high purity of the final product is critical for accurate downstream applications and biological testing. The presence of two basic nitrogen atoms (one on each pyridine ring) and the primary amine group dictates its physicochemical properties and presents unique challenges and opportunities for purification. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for effective purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities often include unreacted starting materials, partially reacted intermediates, byproducts from side reactions (e.g., over-alkylation, dimerization), and residual catalysts or reagents. Given the structure, colored impurities resulting from oxidation of the amine are also common.
Q2: My crude product is a dark, oily solid. What is the best first step for purification?
A2: For a dark, impure solid, starting with an acid-base extraction is often the most effective initial step. This technique leverages the basicity of the pyridine nitrogens and the primary amine to separate the desired product from non-basic organic impurities and some colored materials.[1][2] Following the extraction, recrystallization or column chromatography can be used for further polishing.
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to residual impurities or the selection of an inappropriate solvent system. Consider the following:
-
Purity: Ensure your material is sufficiently pure before attempting recrystallization. An initial purification by acid-base extraction or a quick filtration through a silica plug can help.
-
Solvent Screening: A systematic solvent screen is crucial. The ideal solvent should dissolve your compound when hot but have low solubility when cold.[3] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures like toluene/heptane).
-
Salt Formation: Amines can sometimes be more readily crystallized as their salt forms (e.g., hydrochloride or acetate salts).[4] You can form the salt by adding a suitable acid, perform the recrystallization, and then neutralize to get the free base if required.
Q4: When should I choose column chromatography over recrystallization?
A4: The choice depends on the nature of the impurities and the desired scale.
-
Column Chromatography is ideal for separating compounds with different polarities, especially when impurities are structurally similar to the product. It is highly effective for removing baseline impurities and achieving very high purity on a small to medium scale.
-
Recrystallization is excellent for removing small amounts of impurities from a large amount of product, especially if the impurities have different solubility profiles. It is often more scalable and cost-effective for large quantities.
Troubleshooting Guides
Issue 1: Low Recovery After Acid-Base Extraction
-
Symptom: The yield of the precipitated product after basification of the aqueous layer is significantly lower than expected.
-
Possible Causes & Solutions:
-
Incomplete Protonation: The pH of the acidic wash may not have been low enough to fully protonate and dissolve the amine.
-
Solution: Ensure the pH of the aqueous solution is acidic enough (typically pH 2-3) to fully dissolve the compound.[1] Use a pH meter or pH paper to verify.
-
-
Incomplete Precipitation: The pH of the aqueous layer was not raised sufficiently during basification to precipitate the free amine.
-
Solution: Adjust the pH to 8-9 or higher to ensure complete precipitation of the amine.[1] Add the base slowly while monitoring the pH.
-
-
Product Solubility in Aqueous Base: Some aminopyridines have slight solubility in aqueous solutions, even under basic conditions.
-
Solution: After precipitation and initial filtration, extract the aqueous filtrate with an organic solvent like dichloromethane or ethyl acetate to recover any dissolved product.[5] Saturation of the aqueous layer with sodium chloride can also decrease the solubility of the organic amine and improve recovery.[5]
-
-
Issue 2: Peak Tailing or Product Degradation during Silica Gel Chromatography
-
Symptom: During column chromatography on silica gel, the product elutes as a broad, tailing peak, or there is evidence of product degradation (streaking, multiple spots on TLC).
-
Possible Causes & Solutions:
-
Acid-Base Interaction: The acidic silanol groups on the surface of the silica gel are strongly interacting with the basic nitrogen atoms of your compound.[6] This can lead to poor peak shape and, in some cases, degradation.
-
Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent (typically 0.1-1%).[6] This will "neutralize" the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Solution 2 (Alternative Stationary Phase): Use a less acidic or a basic stationary phase. Options include neutral alumina or amine-functionalized silica gel.[6]
-
-
Issue 3: Persistent Color in the Final Product
-
Symptom: The isolated product remains colored (e.g., yellow or brown) even after initial purification.
-
Possible Causes & Solutions:
-
Oxidized Impurities: Aromatic amines are susceptible to air oxidation, which can form highly colored impurities.
-
Solution 1 (Charcoal Treatment): During recrystallization, add a small amount of activated carbon (charcoal, e.g., Norit) to the hot solution.[5] The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.
-
Solution 2 (Reducing Agent): In some cases, adding a small amount of a reducing agent like sodium hydrosulfite during workup or recrystallization can help to remove color.[5]
-
-
Purification Protocols & Methodologies
Decision Workflow for Purification Strategy
References
- 1. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. biotage.com [biotage.com]
Technical Support Center: Synthesis of 2-(Pyridin-3-yl)pyridin-4-amine
Welcome to the technical support center for the synthesis of 2-(Pyridin-3-yl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and field-proven insights to ensure your success.
Introduction: The Synthetic Challenge
This compound is a valuable bipyridine scaffold in medicinal chemistry and materials science.[1][2] Its synthesis, while achievable through established cross-coupling methodologies, often presents challenges in achieving high yields and purity. The presence of multiple nitrogen atoms in the pyridine rings can lead to catalyst inhibition and side reactions, necessitating careful optimization of reaction conditions.[3][4] This guide will focus on the two most prevalent synthetic strategies: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination, providing in-depth troubleshooting for each.
Section 1: Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a powerful method for forming the C-C bond between the two pyridine rings.[3][5] The general scheme involves the coupling of a pyridine-boronic acid (or ester) with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura Cross-Coupling Workflow
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
Issue 1: Low or No Product Formation
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivation | The nitrogen atoms in pyridine substrates can coordinate strongly with the palladium center, leading to catalyst deactivation.[3] | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%).[6] 2. Use a More Robust Catalyst: Consider using pre-catalysts or catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that promote the catalytic cycle. |
| Inefficient Transmetalation | The transfer of the pyridine group from boron to palladium can be sluggish. This step is often rate-limiting. | 1. Choice of Base: Use a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more reactive boronate species.[5] 2. Solvent System: Ensure the presence of water in the solvent mixture (e.g., dioxane/water 4:1) to aid in the dissolution of the base and facilitate transmetalation.[5][7] |
| Decomposition of Boronic Acid | Pyridine boronic acids can be prone to protodeboronation, especially at elevated temperatures. | 1. Use Boronic Esters: Pinacol esters of pyridine boronic acids are generally more stable and can be used as an alternative. 2. Control Reaction Temperature: Avoid excessively high temperatures. Monitor the reaction progress closely and stop the reaction once the starting material is consumed. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Explanation | Recommended Solution |
| Homocoupling of Boronic Acid | This side reaction forms bipyridine from the boronic acid starting material, consuming it and reducing the yield of the desired product. | 1. Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). 2. Slow Addition: If the problem persists, consider the slow addition of the boronic acid to the reaction mixture. |
| Hydrodehalogenation of the Halopyridine | The starting halopyridine is converted back to the parent pyridine, reducing the amount of substrate available for coupling. | 1. Use a Less Reactive Halide: If using an iodopyridine, consider switching to a bromopyridine, which is generally less prone to this side reaction. 2. Ensure Anhydrous Conditions (for the organic solvent): While water is needed for the base, ensure the organic solvent is dry to minimize sources of protons. |
Section 2: Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a versatile method for forming the C-N bond, in this case, by coupling a 2-halopyridine with 3-aminopyridine or vice versa.[8] This palladium-catalyzed reaction is highly dependent on the choice of ligand and base.
Experimental Workflow: Buchwald-Hartwig Amination
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-(Pyridin-3-yl)pyridin-4-amine
Welcome to the technical support guide for the synthesis of 2-(Pyridin-3-yl)pyridin-4-amine. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related biaryl compounds. We will address common side reactions, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this synthesis, which most commonly involves a Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the palladium-catalyzed Suzuki-Miyaura coupling of a 3-pyridylboronic acid derivative with a 2-halopyridin-4-amine, or a similar permutation. While powerful, this reaction is susceptible to several side reactions that can diminish yield and complicate purification.
Section 1: C-C Bond Formation Issues (Suzuki-Miyaura Coupling)
Q1: My reaction has stalled or shows very low conversion to the desired product. What are the likely causes?
A1: Low or no conversion in a Suzuki coupling involving heteroaromatics like pyridines often points to issues with the catalyst's activity. The nitrogen atoms in both the pyridine rings and the amine group can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[1] Key areas to investigate include:
-
Catalyst Inhibition/Deactivation: The lone pairs on the pyridine and amine nitrogens can poison the palladium catalyst.[1]
-
Inefficient Oxidative Addition: The electron-donating amine group can reduce the reactivity of the C-X (X = Cl, Br, I) bond towards the initial oxidative addition step.[1]
-
Poor Reagent Quality: Degradation of the boronic acid or moisture in the reaction can halt the catalytic cycle.[2]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly interdependent.
Troubleshooting Steps:
-
Switch to a More Robust Ligand: Standard ligands like PPh₃ are often insufficient. Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to promote challenging heteroaryl couplings by accelerating the rate-limiting steps and protecting the palladium center.[1][3]
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[1]
-
Ensure Anhydrous Conditions: Flame-dry your glassware and use anhydrous solvents. Water can contribute to catalyst deactivation and promote side reactions.[2]
-
Verify Reagent Purity: Use fresh or properly stored boronic acid/ester and aryl halide.
Q2: I'm observing a significant amount of a homocoupling byproduct (e.g., 3,3'-bipyridine or 4,4'-diamino-2,2'-bipyridine). How can I prevent this?
A2: Homocoupling is a classic side reaction in Suzuki couplings and is most often caused by the presence of oxygen.[2][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the dimerization of the boronic acid.[2]
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling.[2] Degas your solvent(s) thoroughly before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using a minimum of three freeze-pump-thaw cycles.[2][3]
-
Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of inert gas and maintain this atmosphere throughout the entire reaction time.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf).[2]
Q3: My mass spec analysis shows a byproduct corresponding to pyridine or 4-aminopyridine, suggesting my starting material is degrading. What is happening?
A3: This is a clear indication of protodeboronation , a reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water) and replaced with a C-H bond.[2][5][6] This side reaction effectively consumes your nucleophilic coupling partner, reducing the yield of the desired product.[6] Pyridineboronic acids are particularly susceptible to this process.[3][6]
Troubleshooting Steps:
-
Use Boronic Esters: Switch from the boronic acid to a more stable boronic ester, such as a pinacol ester or an MIDA boronate.[1][6] These are significantly more resistant to hydrolysis and "slowly release" the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[5]
-
Strictly Anhydrous Conditions: The presence of water greatly accelerates protodeboronation.[2] Ensure all solvents and reagents are scrupulously dried.
-
Optimize the Base: While a base is essential for the reaction, strong bases in aqueous media can promote protodeboronation.[7][8] Consider screening weaker inorganic bases like K₃PO₄, K₂CO₃, or CsF.[6]
Section 2: Purification Challenges
Q4: My final product is difficult to purify. The TLC shows spots that are very close together.
A4: The target molecule, this compound, and common byproducts like homocoupled pyridines often have very similar polarities, making separation by standard silica gel chromatography challenging.[9]
Troubleshooting Strategies:
-
Acid-Base Extraction: Exploit the basicity of the pyridine and amine nitrogens. During the aqueous workup, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amine-containing products will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and re-extracted with an organic solvent to recover the purified amine products, leaving less basic impurities behind.
-
Chromatography Optimization:
-
Solvent System: Avoid using methanol as an eluent if possible, as it can be too strong. Try systems like Dichloromethane/Methanol or Ethyl Acetate/Heptane with a small amount of triethylamine (0.1-1%) added to the mobile phase. The triethylamine helps to reduce tailing of the basic amine product on the acidic silica gel.
-
Alternative Stationary Phases: Consider using alumina or a C18 reverse-phase column, which may offer different selectivity for these types of compounds.
-
-
Recrystallization: If a solid, attempt recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile, or Toluene). This can be a highly effective method for removing small amounts of impurities.
Visual Troubleshooting and Mechanistic Insights
To better diagnose issues, it's helpful to visualize the reaction pathways. The following diagrams illustrate the main Suzuki-Miyaura catalytic cycle and the entry points for the most common side reactions.
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Key Side Reactions
Caption: The Suzuki cycle and points where side reactions diverge.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Recommended Starting Protocol
This protocol is a robust starting point designed to mitigate the common side reactions discussed above.
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Boron Reagent | Pyridine-3-boronic acid pinacol ester | More stable to protodeboronation than the corresponding boronic acid.[1][6] |
| Aryl Halide | 2-Bromo- or 2-Iodopyridin-4-amine | Bromides and iodides are more reactive in oxidative addition than chlorides.[10] |
| Catalyst System | XPhos Pd G2 (2 mol%) or Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Bulky, electron-rich ligands accelerate the reaction, outcompeting side reactions.[3] |
| Base | K₃PO₄ (3.0 equiv), finely ground | A moderately weak base that is effective and less likely to promote protodeboronation.[6] |
| Solvent | Dioxane / H₂O (e.g., 10:1 ratio) or anhydrous Toluene | Use minimal water to aid solubility of the base if necessary, otherwise anhydrous is preferred. |
| Temperature | 80–110 °C | Sufficient thermal energy to drive the reaction without causing significant degradation. |
| Atmosphere | Strict Nitrogen or Argon | Essential for preventing oxygen-induced homocoupling.[2] |
Step-by-Step Experimental Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the 2-halopyridin-4-amine (1.0 equiv), pyridine-3-boronic acid pinacol ester (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the previously degassed solvent via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and any additional ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in heptane, with 0.5% triethylamine added to the mobile phase) to afford the pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of 2-(Pyridin-3-yl)pyridin-4-amine
Welcome to the technical support center for the synthesis of 2-(Pyridin-3-yl)pyridin-4-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this important bi-pyridine synthesis from the lab bench to pilot and manufacturing scales. We will delve into common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially viable method is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This involves the palladium-catalyzed reaction between a pyridine-boronic acid (or boronate ester) and a halo-pyridine. For this specific target, the most common disconnection involves reacting a 3-pyridyl boronic acid derivative with a 2-halo-4-aminopyridine, or vice-versa. The choice of which fragment bears the halide and which bears the boron moiety often depends on the cost, availability, and stability of the starting materials.
Q2: Why is the amine group on the pyridine ring a concern during the Suzuki coupling?
A2: Primary amines, like the one in 4-aminopyridine, can be problematic in Suzuki reactions for two main reasons. First, the lone pair on the nitrogen can coordinate to the palladium catalyst, potentially deactivating it or leading to undesired side reactions.[2][4] Second, amines are basic and can interfere with the primary base (e.g., Na₂CO₃, K₃PO₄) used to activate the boronic acid.[2][5] While many Suzuki reactions with amino-pyridines proceed without protection, on a large scale, this can lead to inconsistency.[4] An N-protection strategy (e.g., using an acetamide) can be employed, but this adds extra steps to the synthesis.[2][6]
Q3: What are the primary challenges when moving this synthesis from grams to kilograms?
A3: The main scale-up challenges include:
-
Reaction Exotherms: Suzuki couplings can be significantly exothermic, posing a safety risk if not properly controlled.[7][8]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and formation of phosphine oxide impurities.[9][10] Maintaining stringent anaerobic conditions is critical.
-
Mixing and Mass Transfer: In large reactors, ensuring homogenous mixing of solids (base, catalyst) and liquids is more difficult, which can lead to localized "hot spots" or incomplete reactions.[1]
-
Product Isolation and Purification: The basicity of the dual pyridine nitrogens and the primary amine can make purification challenging, often requiring specialized techniques beyond simple extraction or crystallization.[11]
-
Palladium Removal: Reducing residual palladium in the final Active Pharmaceutical Ingredient (API) to parts-per-million (ppm) levels is a significant regulatory hurdle and a major purification challenge.[1][10]
Troubleshooting Guide
Problem 1: Low or Stalled Reaction Conversion
Observation: HPLC analysis shows a significant amount of starting material remaining even after extended reaction time.
| Potential Cause | Underlying Rationale & Verification | Recommended Corrective Action |
| Catalyst Deactivation | The active Pd(0) species is oxidized by air or coordinates with the amine product, reducing turnover. Verify by checking for the formation of palladium black (a sign of catalyst decomposition) or phosphine oxides via ³¹P NMR. | 1. Improve Inert Atmosphere: Ensure all solvents and reagents are thoroughly degassed. Use a robust nitrogen or argon purge throughout the reaction.[9][10] 2. Select a Robust Catalyst: Use pre-formed, air-stable catalysts like Pd(dppf)Cl₂ or modern Buchwald-type G3 or G4 precatalysts which are designed for challenging couplings.[9] 3. Consider Ligand Choice: Electron-rich, bulky phosphine ligands can protect the palladium center and promote the desired reaction pathway. |
| Ineffective Base | The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to form the boronate, which participates in the transmetalation step.[5] If the base is not strong enough, is not soluble, or is poisoned, this step will be slow. | 1. Base Selection: For pyridine substrates, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃. 2. Phase Transfer Catalyst: If using an aqueous base with an organic solvent, adding a phase transfer catalyst (e.g., TBAB) can improve reaction rates. 3. Particle Size: On a large scale, the particle size of a solid base can affect its reactivity. Ensure consistent and appropriate particle size. |
| Boronic Acid Decomposition | Pyridine boronic acids can be susceptible to protodeborylation (replacement of the B(OH)₂ group with hydrogen), especially at elevated temperatures. This removes one of the key coupling partners. | 1. Control Temperature: Do not overheat the reaction. The reaction temperature is a Critical Process Parameter (CPP) that must be carefully controlled.[10] 2. Stoichiometry: Use a slight excess (e.g., 1.1-1.4 equivalents) of the boronic acid to compensate for minor decomposition.[10] 3. Use Boronate Esters: Pinacol boronate esters are often more stable than their corresponding boronic acids and can be a better choice for scale-up. |
Problem 2: High Levels of Impurities
Observation: HPLC/MS analysis reveals significant side products, complicating purification.
| Common Impurity | Formation Mechanism | Mitigation Strategy |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen, which can facilitate a different catalytic cycle. | 1. Strict Anaerobic Conditions: Rigorously degas all reagents and maintain a nitrogen blanket.[1][10] 2. Controlled Reagent Addition: Add the palladium catalyst last, or add one of the coupling partners slowly to the reaction mixture to control concentrations. |
| Protodeborylation Product | The boronic acid starting material loses its boronic acid group and is replaced by a hydrogen atom from the solvent or water. | 1. Use Anhydrous Solvents: Ensure solvents are dry.[9] 2. Minimize Reaction Time: Optimize the reaction to reach completion as quickly as possible to reduce the time the boronic acid is exposed to harsh conditions. |
| Phosphine Oxides | The phosphine ligand is oxidized. This not only consumes the ligand but the resulting oxide can be difficult to remove during purification. | 1. Oxygen Exclusion: This is the primary method of prevention.[10] 2. Post-Reaction Treatment: Bubbling a controlled amount of an O₂/N₂ mixture through the reaction mixture post-completion can sometimes precipitate palladium and aid in the removal of phosphine-related impurities.[10] |
Problem 3: Purification and Isolation Challenges
Observation: Difficulty in removing impurities or achieving the desired crystal form.
| Challenge | Rationale | Recommended Protocol / Workflow |
| Removal of Residual Palladium | Palladium is a heavy metal with strict regulatory limits in final drug products. Its removal is non-trivial. | 1. Scavenging: After the reaction, treat the organic solution with a palladium scavenger (e.g., silica-based thiols, activated carbon). 2. Extraction: Perform an acidic wash (e.g., dilute HCl). The product will form a salt and move to the aqueous layer, leaving many non-basic, palladium-containing impurities in the organic layer.[11] Then, basify the aqueous layer and re-extract the pure product. 3. Controlled Precipitation/Crystallization: Careful selection of an anti-solvent can selectively crystallize the desired product, leaving palladium species in the mother liquor. |
| Difficult Crystallization | The molecule has multiple hydrogen bond donors and acceptors, which can lead to the formation of oils or amorphous solids instead of a stable, crystalline product. | 1. Solvent Screening: Perform a systematic screen of various solvents and solvent mixtures (e.g., isopropanol/water, toluene/heptane) to find conditions that favor crystallization. 2. pH Adjustment: The final pH before crystallization is critical. Small adjustments can significantly impact crystal formation and purity. 3. Seeding: Use a small amount of pure, crystalline material to induce crystallization in a supersaturated solution. |
Key Experimental Protocols
Protocol 1: Degassing of Reaction Solvents
-
Assemble a flask with the solvent and a stir bar.
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Apply vacuum for 10-15 minutes while stirring to remove dissolved gases.
-
Backfill the flask with nitrogen or argon.
-
Repeat this vacuum/backfill cycle at least three times for optimal oxygen removal.[9]
Protocol 2: Palladium Removal via Acid/Base Extraction
-
Following the reaction, cool the mixture and filter off any solids (like the inorganic base).
-
Dilute the filtrate with an appropriate organic solvent (e.g., toluene or ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The product, this compound, will form a hydrochloride salt and partition into the aqueous layer.
-
Separate the layers. The organic layer contains non-basic impurities and residual palladium complexes.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH) with stirring until the pH is >10.
-
The free-base product will precipitate or can be extracted with a fresh portion of an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, now significantly depleted of palladium.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
General Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Process Safety Considerations
-
Thermal Hazards: Before any scale-up, perform Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the reaction's heat flow.[7] A significant exotherm could lead to a runaway reaction if the reactor's cooling capacity is exceeded.[7][8]
-
Reagent Handling: Use appropriate personal protective equipment (PPE) when handling palladium catalysts, phosphine ligands, and corrosive bases.
-
Pressure Management: When conducting reactions at temperatures above the solvent's atmospheric boiling point, use a pressure-rated vessel.[1][10] This is particularly relevant if working at high altitudes where boiling points are lower.[1][10]
References
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Stability of 2-(Pyridin-3-yl)pyridin-4-amine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting strategies for enhancing the in vivo stability of 2-(Pyridin-3-yl)pyridin-4-amine and related heterocyclic amine compounds. The following sections offer a combination of theoretical understanding and practical, field-proven insights to address common challenges encountered during preclinical and clinical development.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary reasons for the poor in vivo stability of this compound?
A1: The in vivo instability of this compound and similar pyridine-containing compounds can be attributed to several factors:
-
Metabolic Transformation: The pyridine ring is susceptible to metabolic enzymes, particularly cytochrome P450s.[1][2] These enzymes can introduce hydroxyl groups onto the pyridine ring, leading to further metabolic reactions and ultimately, clearance of the compound from the body.[3][4] The exocyclic amine group is also a site for metabolic activation through N-hydroxylation.[1][5]
-
Chemical Degradation: The compound's chemical structure may be susceptible to degradation in the physiological environment. This can be influenced by pH and the presence of reactive molecules.
-
Poor Aqueous Solubility: Limited solubility can lead to poor absorption and bioavailability, which can be misinterpreted as instability. While not a direct measure of stability, it significantly impacts the compound's performance in vivo.
Q2: What are the initial steps I should take to assess the stability of my compound?
A2: A systematic approach to assessing stability is crucial. We recommend the following initial steps:
-
In Vitro Metabolic Stability Assays: Incubate the compound with liver microsomes or S9 fractions from relevant species (e.g., mouse, rat, human) to determine its intrinsic clearance. This will provide an initial indication of its susceptibility to metabolic degradation.
-
Plasma Stability Assays: Assess the compound's stability in plasma from different species to identify any potential enzymatic degradation by plasma esterases or other enzymes.
-
pH Stability Profile: Evaluate the compound's stability across a range of pH values that mimic physiological conditions (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine, and pH 7.4 for blood).
Q3: Are there any general strategies to improve the stability of pyridine-containing compounds?
A3: Yes, several strategies can be employed to enhance the stability of such compounds:
-
Prodrug Approach: Modifying the parent molecule with a promoiety that is cleaved in vivo to release the active drug can improve solubility, permeability, and protect metabolically liable sites.[6][7]
-
Salt Formation: Converting the compound to a salt can significantly improve its solubility and dissolution rate, thereby enhancing bioavailability.[8]
-
Formulation Strategies: Utilizing appropriate excipients and formulation techniques can protect the drug from degradation and improve its absorption.[9][10] This can include the use of buffers, antioxidants, and encapsulation technologies.[9][10]
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your in vivo studies.
Issue 1: Rapid Metabolism and High Clearance Observed in In Vivo Studies
Symptoms:
-
Low plasma exposure (AUC) despite adequate dosing.
-
Short half-life (t1/2) of the compound.
-
Identification of multiple metabolites in plasma and urine.
Troubleshooting Workflow:
Caption: Workflow for addressing high in vivo clearance.
Detailed Steps & Explanations:
-
Identify Metabolic Hotspots:
-
Protocol: Conduct in vitro metabolite identification studies using liver microsomes or hepatocytes. Analyze the samples using high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the major metabolites.
-
Rationale: Pinpointing the exact site of metabolic modification on the molecule is the first step toward designing a rational strategy to block this process. For pyridine rings, hydroxylation is a common metabolic pathway.[3]
-
-
Implement a Mitigation Strategy:
-
Option A: Structural Modification:
-
Action: Synthesize analogs where the identified metabolic "hotspots" are blocked. For example, if hydroxylation occurs at a specific carbon on the pyridine ring, introducing a fluorine or methyl group at that position can prevent this metabolic reaction.
-
Causality: This strategy directly addresses the root cause of the metabolic instability by making the vulnerable site inaccessible to metabolic enzymes.
-
-
Option B: Prodrug Strategy:
-
Action: Design a prodrug where the metabolically labile functional group is temporarily masked. For an amine group, this could involve creating an amide or a carbamate linkage that is cleaved by endogenous enzymes to release the active compound. N-(acyloxyalkyl)pyridinium salts have been successfully used as soluble prodrugs.[6]
-
Causality: This approach protects the drug from first-pass metabolism in the liver, allowing more of the parent compound to reach systemic circulation.[7]
-
-
Alternative Approach: Formulation Strategies:
-
Action: Investigate formulations that can alter the absorption profile, such as lymphatic transport systems or nanoparticles.
-
Causality: By redirecting absorption away from the portal vein and the liver, first-pass metabolism can be significantly reduced.
-
-
-
Re-evaluate In Vivo Pharmacokinetics (PK):
-
Protocol: Perform a new in vivo PK study with the modified compound or formulation.
-
Rationale: This is a critical validation step to confirm that the implemented strategy has successfully improved the compound's stability and exposure.
-
Issue 2: Poor Aqueous Solubility Leading to Low Bioavailability
Symptoms:
-
Low and variable plasma concentrations after oral administration.
-
High dose-to-exposure non-linearity.
-
Precipitation of the compound in aqueous buffers.
Troubleshooting Workflow:
Caption: Workflow for addressing poor aqueous solubility.
Detailed Steps & Explanations:
-
Characterize Physicochemical Properties:
-
Protocol: Determine the pKa of the compound and its solubility at different pH values.
-
Rationale: Understanding the ionization behavior of this compound is essential for selecting an appropriate salt form or formulation strategy.
-
-
Implement a Solubility Enhancement Strategy:
-
Option A: Salt Formation:
-
Action: Conduct a salt screening study with a variety of pharmaceutically acceptable acids. Evaluate the resulting salts for their solubility, dissolution rate, and physical stability (hygroscopicity, crystallinity).
-
Causality: Salt formation can disrupt the crystal lattice of the free base, leading to a significant increase in aqueous solubility and dissolution rate.[8]
-
-
Option B: Amorphous Solid Dispersions:
-
Action: Formulate the compound as an amorphous solid dispersion with a suitable polymer carrier (e.g., HPMC, PVP).[9]
-
Causality: Amorphous forms are in a higher energy state than their crystalline counterparts, resulting in enhanced apparent solubility and faster dissolution.
-
-
Option C: Particle Size Reduction:
-
Action: Employ techniques like micronization or nanomilling to reduce the particle size of the drug substance.
-
Causality: According to the Noyes-Whitney equation, reducing the particle size increases the surface area available for dissolution, which can lead to a faster dissolution rate and improved absorption.
-
-
-
Evaluate In Vivo Performance:
-
Protocol: Conduct comparative in vivo PK studies with the optimized formulation(s) against the original free base.
-
Rationale: This will demonstrate the extent to which the improved solubility and dissolution translate into enhanced bioavailability.
-
III. Quantitative Data Summary
| Strategy | Parameter Improved | Typical Fold Improvement | Key Considerations |
| Structural Modification | Metabolic Stability (t1/2) | 2-10x | May alter pharmacology |
| Prodrug Approach | Bioavailability (AUC) | 2-20x | Rate of conversion to active drug |
| Salt Formation | Aqueous Solubility | 10-1000x | Physical stability of the salt form |
| Solid Dispersion | Dissolution Rate | 5-50x | Physical stability (recrystallization) |
| Particle Size Reduction | Dissolution Rate | 2-10x | Potential for particle aggregation |
IV. Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL), this compound (final concentration 1 µM), and phosphate buffer (pH 7.4) to a final volume of 198 µL.
-
Pre-warm: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add 2 µL of NADPH solution (final concentration 1 mM) to start the reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the degradation rate constant and calculate the half-life.
Protocol 2: Salt Screening
-
Solvent Selection: Choose a range of solvents with varying polarities.
-
Counter-ion Selection: Select a panel of pharmaceutically acceptable counter-ions (acids).
-
Stoichiometry: Prepare solutions of the free base and each counter-ion in the selected solvents at different stoichiometric ratios (e.g., 1:1, 1:2).
-
Crystallization: Allow the solutions to crystallize under various conditions (e.g., slow evaporation, cooling).
-
Characterization: Characterize the resulting solids using techniques such as X-ray powder diffraction (XRPD) to confirm salt formation and identify different crystalline forms.
-
Solubility & Stability Testing: Determine the aqueous solubility and physical stability of the most promising salt forms.
V. References
-
Bhatia, S. K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. --INVALID-LINK--
-
BLDpharm. (n.d.). 2-(Pyridin-3-yl)pyrimidin-4-amine. --INVALID-LINK--
-
Ji, R., et al. (1996). N-(acyloxyalkyl)pyridinium Salts as Soluble Prodrugs of a Potent Platelet Activating Factor Antagonist. PubMed. --INVALID-LINK--
-
Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. --INVALID-LINK--
-
Bednarczyk, M., et al. (2023). The Biochemical Pathways of Nicotinamide-Derived Pyridones. MDPI. --INVALID-LINK--
-
Fetzner, S. (1998). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PubMed Central. --INVALID-LINK--
-
Micale, N., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. --INVALID-LINK--
-
Okano, A., et al. (2013). 2-(pyridine-2-yl)pyrimidine-4-amine compound and salt thereof. Google Patents. --INVALID-LINK--
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. --INVALID-LINK--
-
Tkaczuk, K. L., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. --INVALID-LINK--
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
Tighineanu, E. (2023). The ways to improve drug stability. Nicolae Testemitanu State University of Medicine and Pharmacy. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 4-(Pyridin-3-yl)pyrimidin-2-amine. PubChem. --INVALID-LINK--
-
Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. PubMed Central. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Tri(pyridin-4-yl)amine. PubChem. --INVALID-LINK--
-
Sureshbabu, A., et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. --INVALID-LINK--
-
Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. --INVALID-LINK--
-
Turesky, R. J., & Vouros, P. (2004). Formation and analysis of heterocyclic aromatic amine-DNA adducts in vitro and in vivo. PubMed. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-(Pyridin-3-yl)pyrimidin-2-amine. --INVALID-LINK--
-
Knize, M. G., & Felton, J. S. (2005). Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. PubMed. --INVALID-LINK--
-
Wang, Z., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. --INVALID-LINK--
-
Wu, W. N., et al. (1988). Metabolism of bepridil in laboratory animals and humans. PubMed. --INVALID-LINK--
-
Rose, J., & Castagnoli, N. Jr. (1983). The metabolism of tertiary amines. PubMed. --INVALID-LINK--
-
R&D Systems. (n.d.). Protocols & Troubleshooting Guides. --INVALID-LINK--
-
Biosynth. (n.d.). 2-(Pyridin-2-yl)pyrimidin-4-amine. --INVALID-LINK--
-
Deng, Y., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. PubMed. --INVALID-LINK--
-
Knize, M. G., et al. (1997). Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. PubMed. --INVALID-LINK--
-
Guillaumet, G., et al. (2003). Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents. --INVALID-LINK--
-
Wijtmans, M., et al. (2021). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. --INVALID-LINK--
References
- 1. Metabolism and biodisposition of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(acyloxyalkyl)pyridinium salts as soluble prodrugs of a potent platelet activating factor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2013047719A1 - 2-(pyridine-2-yl)pyrimidine-4-amine compound and salt thereof - Google Patents [patents.google.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. jocpr.com [jocpr.com]
Technical Support Center: Overcoming Resistance to 2-(Pyridin-3-yl)pyridin-4-amine Analogs
Welcome to the technical support center for researchers utilizing 2-(Pyridin-3-yl)pyridin-4-amine analogs. This guide is designed to provide in-depth troubleshooting assistance and address common challenges, particularly the development of therapeutic resistance. Our focus is on empowering you with the mechanistic understanding and practical protocols necessary to investigate, diagnose, and potentially overcome resistance in your experimental models.
Given the well-established role of the closely related N-(pyridin-3-yl)pyrimidin-4-amine scaffold as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), this guide will proceed under the functional assumption that your this compound analogs are similarly targeting the CDK2 signaling axis. Resistance mechanisms discussed are therefore centered on those pertinent to CDK2 inhibition.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to my this compound analog, is now showing reduced sensitivity. What are the primary suspected mechanisms of resistance?
Acquired resistance to CDK2 inhibitors is a complex phenomenon but typically converges on a few key molecular strategies employed by cancer cells. The most probable mechanisms include:
-
Alterations in Core Cell Cycle Machinery: This is the most direct route to resistance. Look for upregulation of Cyclin E1, the key partner for CDK2. Increased Cyclin E1/CDK2 complex formation can effectively "out-compete" the inhibitor. Loss or inactivating mutations of the Retinoblastoma (Rb) protein, a critical downstream target of CDK2, can also uncouple cell cycle progression from CDK2 control.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival and proliferative pathways to circumvent the blocked CDK2 node. The most common escape routes are the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][2][3][4] Activation of these cascades can maintain cell proliferation signals despite the presence of a CDK2 inhibitor.
-
Selection of Polyploid Cells: Recent evidence suggests that treatment with CDK2 inhibitors can select for a subpopulation of pre-existing polyploid cells (cells with more than the normal number of chromosome sets). These cells may have an inherent survival advantage under the selective pressure of the drug.
Q2: How can I definitively confirm that my cell line has developed resistance?
The gold standard for confirming resistance is to determine the half-maximal inhibitory concentration (IC50) of your analog in the suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant rightward shift in the dose-response curve, indicating a higher IC50 value in the resistant line, provides quantitative evidence of resistance. A 10-fold or greater increase in IC50 is generally considered a strong indicator of established resistance.[5]
Q3: Is it possible that the compound itself is the issue, rather than acquired biological resistance?
Absolutely. Before embarking on complex mechanistic studies, it is crucial to rule out compound-related issues. Please refer to our initial troubleshooting guide on "Compound Inactivity" in the subsequent section. Key considerations include compound stability, solubility in your assay medium, and the potential for degradation over time or with repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides a systematic, question-driven approach to diagnosing and understanding resistance to your this compound analog in your cell culture model.
Guide 1: Initial Observation of Reduced Efficacy
Is the lack of efficacy sudden or gradual? A sudden loss of activity might point to issues with the compound stock or experimental setup, while a gradual decline is more indicative of acquired biological resistance.
Workflow for Investigating Reduced Efficacy
Caption: Troubleshooting workflow for reduced compound efficacy.
Guide 2: Investigating the Mechanism of Confirmed Resistance
Once you have confirmed a significant IC50 shift, the next step is to dissect the underlying molecular mechanism.
Question: Have the core components of the CDK2 pathway been altered?
-
Hypothesis: The resistant cells have upregulated Cyclin E1 or CDK2, or have lost Rb function.
-
Action: Perform a Western blot analysis on lysates from both parental and resistant cell lines. Probe for total CDK2, Cyclin E1, total Rb, and phosphorylated Rb (p-Rb at Ser807/811). A decrease in p-Rb in the presence of the inhibitor is expected in sensitive cells, while resistant cells may maintain high p-Rb levels.
Question: Are bypass signaling pathways activated in the resistant cells?
-
Hypothesis: The resistant cells are utilizing the PI3K/AKT or MAPK/ERK pathways to survive.
-
Action: Using the same lysates, perform a Western blot and probe for key nodes in these pathways. Specifically, look for an increase in phosphorylated AKT (p-AKT at Ser473) and phosphorylated ERK (p-ERK at Thr202/Tyr204) in the resistant cells compared to the parental line, especially under drug treatment conditions.[6]
Question: Is there evidence of a change in the cellular ploidy?
-
Hypothesis: The resistant population is composed of a higher percentage of polyploid cells.
-
Action: Perform cell cycle analysis using flow cytometry with a DNA-staining dye like propidium iodide (PI). Compare the DNA content profiles of the parental and resistant cell lines. An increase in the proportion of cells with >4N DNA content in the resistant line is indicative of polyploidy.
Workflow for Mechanistic Investigation
Caption: Diagnostic workflow for resistance mechanisms.
Data Presentation
The following tables provide representative quantitative data that you might expect to see when characterizing sensitive vs. resistant cell lines.
Table 1: Comparison of IC50 Values in Parental vs. Resistant Cell Lines
| Cell Line Model | Compound Type | Parental IC50 | Resistant IC50 | Fold-Change in Resistance | Reference |
| MCF-7 (Breast Cancer) | CDK4/6 Inhibitor (Palbociclib) | ~0.02 µM | ~1.74 µM | 87x | [7] |
| MCF-7 (Breast Cancer) | CDK4/6 Inhibitor (Palbociclib) | 1.8 µM | 16.7 µM | ~10x | [5] |
| T47D (Breast Cancer) | CDK4/6 Inhibitor (Palbociclib) | Not specified | Not specified | ~3x | [5] |
Note: Data for CDK4/6 inhibitors is presented as CDK2 activation is a known bypass mechanism, making these models relevant for studying resistance transferable to CDK2 inhibitors.
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a standard method for generating a drug-resistant cell line by continuous exposure to escalating drug concentrations.[8][9]
-
Determine Initial IC50: First, accurately determine the IC50 of your this compound analog for the parental cell line using a cell viability assay (e.g., MTT, CCK-8).
-
Initial Exposure: Begin by culturing the parental cells in a medium containing the analog at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring: Initially, expect significant cell death. Monitor the cells daily and replace the drug-containing medium every 3-4 days. Passage the cells only when they reach 70-80% confluency and have resumed a stable growth rate.
-
Dose Escalation: Once the cells are stably proliferating at the current drug concentration, increase the concentration by approximately 1.5 to 2-fold.[8]
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration. This process can take several months.
-
Stabilization and Characterization: Once the cells can proliferate in a significantly higher drug concentration (e.g., 10x the initial IC50), maintain them at this concentration for 8-10 passages to ensure the resistance phenotype is stable.[10]
-
Confirmation: Re-evaluate the IC50 of the new resistant cell line and compare it to the parental line to calculate the resistance index (RI). Freeze down stocks of the resistant line at various passages.
Protocol 2: Western Blot for Bypass Pathway Activation
This protocol outlines the steps to assess the activation of AKT and ERK signaling pathways.[6][11]
-
Cell Treatment and Lysis: Seed both parental and resistant cells. Treat them with your this compound analog at the IC50 concentration for the parental line for a specified time (e.g., 24 hours). Include untreated controls for both cell lines.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply an ECL substrate, and capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each pathway. Compare the normalized values between parental and resistant cells.
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after drug treatment.[12][13][14][15]
-
Cell Seeding: Prepare a single-cell suspension of both parental and resistant cells. Seed a low number of cells (e.g., 500-2000 cells/well) into 6-well plates. The exact number will need to be optimized for your cell line's plating efficiency.
-
Treatment: Allow cells to adhere for 24 hours, then replace the medium with fresh medium containing a range of concentrations of your analog. Include a vehicle-only control.
-
Incubation: Incubate the plates for 10-14 days, or until colonies are visible to the naked eye. Do not disturb the plates during this time.
-
Fixing and Staining:
-
Gently aspirate the medium.
-
Wash the wells once with PBS.
-
Fix the colonies with 10% neutral buffered formalin or 100% methanol for 15-30 minutes.
-
Aspirate the fixative and stain with 0.5% crystal violet solution for 30-60 minutes.
-
-
Counting and Analysis:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Survival Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to CDK4/6 inhibition: Mechanisms and strategies to overcome a therapeutic problem in the treatment of hormone receptor-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of CDKN2B is a marker of resistance to CDK4/6 inhibitors in luminal breast cancer | BioWorld [bioworld.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. g1therapeutics.com [g1therapeutics.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Technical Support Center: Purification of Polar Pyridin-4-ol Derivatives via Derivatization
Welcome to the technical support center for the purification of polar pyridin-4-ol derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often problematic compounds. We will explore why direct purification is difficult and provide in-depth, field-tested derivatization strategies to overcome these hurdles.
Part 1: Understanding the Core Challenge
Why are Pyridin-4-ol derivatives so difficult to purify?
The primary challenge arises from the inherent chemical nature of the pyridin-4-ol core, which exists in a state of tautomeric equilibrium with its zwitterionic pyridin-4(1H)-one form.[1][2][3]
-
Tautomerism: The molecule rapidly interconverts between the neutral enol (pyridin-4-ol) and the zwitterionic keto (pyridin-4-one) forms. This equilibrium is highly sensitive to the solvent, concentration, and temperature.[1][4] In polar solvents, the more polar keto tautomer is typically favored, while non-polar environments can favor the enol form.[2][4][5]
-
High Polarity & Zwitterionic Character: The pyridone tautomer is highly polar and can behave like a zwitterion, leading to poor solubility in common organic solvents and strong interactions with silica gel. This results in significant peak tailing, poor resolution, or complete retention on standard chromatography columns.[6]
-
Analytical Ambiguity: The presence of both tautomers in solution can lead to confusing analytical data, such as two sets of peaks in NMR spectra or broad, duplicated peaks in HPLC, making it difficult to assess purity.[1][4]
Derivatization is a powerful strategy to circumvent these issues. By "locking" the molecule into a single, less polar form, we can make it amenable to standard purification techniques like silica gel chromatography.[1][4]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization and purification workflow.
Issue 1: My derivatization reaction is incomplete or has a low yield.
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction.
Potential Causes & Solutions:
-
Presence of Moisture: Silylating agents (e.g., BSTFA, TMSCl) are extremely sensitive to moisture, which will consume the reagent.
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Insufficient Reagent or Catalyst: The stoichiometry may be inadequate, especially for sterically hindered pyridinols.
-
Solution: Increase the equivalents of the derivatizing agent (e.g., from 1.2 eq. to 2.0 eq.). For silylations, adding a catalytic amount of trimethylchlorosilane (TMCS) can improve the efficiency of reagents like BSTFA, particularly for secondary hydroxyl groups.[7] For acylations, a catalyst like 4-dimethylaminopyridine (DMAP) is often essential.[8]
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heat the reaction mixture (e.g., to 40-70 °C) and monitor by TLC. Silylation reactions with BSTFA are often performed at elevated temperatures.[9]
-
-
Incorrect Base or Solvent: The choice of base and solvent is critical for driving the reaction to completion.
Troubleshooting Workflow: Incomplete Derivatization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: One-Pot Synthesis of 2-(1H)-Pyridinone from Dimethyl 3-Oxopentanedioate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(1H)-pyridinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the one-pot synthesis starting from dimethyl 3-oxopentanedioate. 2-(1H)-Pyridones are privileged scaffolds in drug discovery, valued for their ability to act as hydrogen bond donors and acceptors and for their favorable physicochemical properties.[1] This resource consolidates troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful execution of your experiments.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or zero. What are the primary causes and how can I improve it?
A1: Low yield is a frequent challenge in organic synthesis, and several factors can be at play in this specific transformation.[2] Let's break down the potential culprits and their solutions.
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Suboptimal Reaction Conditions: The delicate balance of time and temperature is crucial. Many pyridone syntheses require elevated temperatures to drive the cyclodehydration step, but excessive heat can lead to decomposition.[2]
-
Causality: The cyclization and subsequent aromatization steps have specific activation energy barriers. If the temperature is too low, the reaction will be sluggish or stall. If it's too high, starting materials or the product may degrade, leading to complex mixtures and reduced yield.
-
Solution: Systematically optimize the reaction temperature. Start with the reported conditions (e.g., 80-100 °C) and adjust in 5-10 °C increments. Monitor progress meticulously using Thin Layer Chromatography (TLC) or LC-MS to find the sweet spot where product formation is maximized and degradation is minimized.
-
-
Moisture and Atmospheric Contamination: The reagents, particularly the catalyst and intermediates, can be sensitive to moisture.
-
Causality: Water can hydrolyze the ester groups on the dimethyl 3-oxopentanedioate or compete with the primary amine during the initial condensation step. This leads to the formation of unwanted carboxylic acids and reduces the concentration of the key reactive intermediates.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, especially during reagent addition.[2]
-
-
Catalyst Inefficiency: The L-proline catalyst, while robust, may not be sufficiently active or could be poisoned.
-
Causality: L-proline is an organocatalyst that facilitates the reaction by forming key enamine intermediates. Its effectiveness can be hampered by impurities in the reaction mixture or if it is not of a suitable grade.
-
Solution: Use a high-purity grade of L-proline. Consider a modest increase in catalyst loading (e.g., from 10 mol% to 15 mol%), but be aware that excessive catalyst can sometimes complicate purification.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction temperature is too low/high. | Optimize temperature systematically (e.g., 70-110 °C) while monitoring with TLC. |
| Presence of moisture. | Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (N₂ or Ar). | |
| Inactive or insufficient catalyst. | Use high-purity L-proline; consider increasing catalyst loading slightly. | |
| Reaction Stalls | Incomplete cyclization of intermediates. | Increase reaction time or temperature moderately. Confirm intermediate formation via LC-MS if possible. |
| Low Isolated Yield | Product loss during workup/purification. | See Q3. Optimize purification; consider alternative methods like recrystallization over chromatography. |
Q2: My TLC analysis shows multiple spots, indicating significant side product formation. What are these byproducts and how can I minimize them?
A2: The presence of multiple spots on a TLC plate points to competing reaction pathways. Understanding these side reactions is key to suppressing them.
-
Incompletely Cyclized Intermediates: The most common side products are linear aminodiene intermediates that fail to cyclize.[2]
-
Causality: The final ring-closing step can be sterically or electronically demanding. If the reaction conditions are not optimal to overcome this barrier, the open-chain precursor will remain in the final mixture.
-
Solution: Ensure the reaction is heated for a sufficient duration to drive the cyclization to completion. As mentioned in A1, a modest increase in temperature can facilitate this final step. Close monitoring by TLC is essential to determine when the starting materials and intermediates have been fully consumed.
-
-
Self-Condensation of Starting Materials: Dimethyl 3-oxopentanedioate can potentially undergo self-condensation under basic or acidic conditions, though this is less common in this specific protocol.
-
Causality: The active methylene protons of the β-keto ester are acidic and can participate in undesired condensation reactions.
-
Solution: Maintain precise stoichiometry of your reactants.[2] Adding the primary amine and DMF-DMA before prolonged heating can help ensure the desired pathway is favored.
-
-
Tautomerization Issues: The final product exists as a tautomeric equilibrium between the 2-pyridinone and 2-hydroxypyridine forms.[3] This can sometimes lead to different reaction pathways or purification challenges.[2]
-
Causality: While the pyridone form is generally more stable, the presence of the hydroxypyridine tautomer can lead to O-alkylation or other reactions if reactive species are present.
-
Solution: This is an inherent property of the molecule. For purification, adding a small amount of a weak acid or base (e.g., a few drops of acetic acid or triethylamine) to the chromatography solvent system can sometimes suppress tautomerization and lead to sharper peaks/spots.
-
Q3: The purification of my final 2-(1H)-pyridinone product is proving difficult. What are the best practices?
A3: Purification challenges are common for this class of polar, heterocyclic compounds.[2] Column chromatography on silica gel can be particularly problematic.
-
Problem: Streaking on the Column: Pyridinone compounds can interact strongly with the acidic silanol groups on standard silica gel, leading to broad peaks and poor separation.[2]
-
Causality: The basic nitrogen atom and the polar amide-like structure of the pyridinone ring lead to strong adsorption onto the acidic silica surface.
-
Solution 1 (Solvent Modification): Add a small amount of a competitive base, like triethylamine (~0.5-1%), to your eluent system. This will occupy the active sites on the silica, allowing your product to elute more cleanly.
-
Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase. Neutral alumina can be an excellent alternative to silica gel for basic compounds. Alternatively, reversed-phase chromatography (C18) may be suitable if your compound has sufficient organic character.
-
-
Problem: Poor Solubility: Some pyridinone derivatives have limited solubility in common, less-polar chromatography solvents like ethyl acetate/hexane mixtures.
-
Causality: The hydrogen bonding capability and polarity of the pyridinone ring make it more soluble in polar solvents like methanol or dichloromethane.
-
Solution: Use a more polar solvent system, such as dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity. If solubility is extremely low, you may need to load your crude product onto the column by dissolving it in a minimal amount of a strong solvent (like DMF or DMSO) and adsorbing it onto a small amount of silica gel first.
-
-
Alternative to Chromatography: Recrystallization: If your product is a solid and reasonably pure after the initial workup, recrystallization is often a superior method for purification, leading to higher purity and avoiding product loss on a column.
-
Procedure: Experiment with various solvent systems. Common choices include ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures. Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.
-
Experimental Protocol & Workflow
This protocol is based on the efficient one-pot synthesis reported by Bai et al. (2018).[4]
Detailed Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl 3-oxopentanedioate (1.0 eq.).
-
Reagent Addition: Add the chosen solvent (e.g., ethanol or toluene). Subsequently, add the primary amine (1.1 eq.), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq.), and L-proline (0.1 eq.).
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80 °C) with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue using the methods described in Q3 (column chromatography or recrystallization) to obtain the desired 2-(1H)-pyridinone.
Typical Reaction Parameters
| Parameter | Value/Reagent | Purpose |
| β-Keto Ester | Dimethyl 3-oxopentanedioate | Provides the C3-C6 backbone of the pyridinone ring. |
| Nitrogen Source | Primary Amine (R-NH₂) | Provides the N1 and C2 atoms after cyclization. |
| C1 Source | DMF-DMA | Acts as a one-carbon synthon and facilitates enamine formation. |
| Catalyst | L-Proline | Organocatalyst for enamine/enolate formation. |
| Solvent | Ethanol or Toluene | Reaction medium. |
| Temperature | 80-100 °C | Provides energy for cyclization and dehydration. |
| Time | 4-12 hours | Typical reaction duration. |
Experimental Workflow Diagram
Caption: One-pot synthesis workflow from preparation to final product characterization.
Frequently Asked Questions (FAQs)
Q1: What is the plausible reaction mechanism for this one-pot synthesis?
A1: The reaction proceeds through a cascade of elementary steps within a single pot. The mechanism involves an initial condensation to form an enamine, followed by an intramolecular cyclization and subsequent aromatization.
-
Enamine Formation: The primary amine attacks one of the ester carbonyls of dimethyl 3-oxopentanedioate, but more favorably, it reacts with the ketone carbonyl to form an enamine intermediate, a reaction often catalyzed by L-proline.
-
Reaction with DMF-DMA: The enamine or the starting β-keto ester reacts with DMF-DMA to introduce the final carbon atom required for the six-membered ring.
-
Intramolecular Cyclization (Annulation): The newly formed intermediate undergoes an intramolecular nucleophilic attack, where the nitrogen atom attacks a carbonyl group, leading to the formation of a six-membered ring.
-
Dehydration/Aromatization: The cyclic intermediate eliminates a molecule of water and methanol to form the stable, aromatic 2-(1H)-pyridinone ring system.
Plausible Reaction Mechanism
Caption: Simplified mechanism for the one-pot synthesis of 2-(1H)-pyridinone.
Q2: What is the specific role of each reagent in the reaction?
A2: Each component is chosen for a specific function to build the final molecule efficiently.
-
Dimethyl 3-oxopentanedioate: This is the foundational building block. It provides five of the six atoms for the pyridinone ring (C3, C4, C5, C6, and the C6-carbonyl oxygen).
-
Primary Amine (R-NH₂): This reagent serves as the nitrogen source for the heterocycle (N1). The 'R' group from the amine becomes the substituent on the nitrogen atom of the final product, allowing for easy diversification.
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA): This versatile reagent serves two purposes. It acts as a dehydrating agent and, more importantly, as a "formylating equivalent." It provides the final carbon atom (C2) needed to complete the six-membered ring.[4]
-
L-proline: This is an organocatalyst. It accelerates the reaction, likely by facilitating the initial condensation between the β-keto ester and the primary amine through the formation of an enamine or enolate, which is more nucleophilic.[4]
Q3: Can I use other β-keto esters or amines in this reaction?
A3: Yes. This method is generally tolerant of a broad range of functional groups.[4] You can vary both the primary amine and, to some extent, the β-dicarbonyl compound. Using different primary amines (aliphatic, aromatic) is a standard method to create a library of N-substituted 2-pyridinones. Substituting the dimethyl 3-oxopentanedioate with other β-keto esters (like ethyl acetoacetate) or 1,3-diketones will lead to different substitution patterns on the final pyridinone ring.
Q4: How critical is the choice of solvent and catalyst?
A4: The choice of both solvent and catalyst is highly critical for success.
-
Solvent: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Protic solvents like ethanol can participate in the reaction but are often effective. Aprotic solvents like toluene or dioxane can also be used and may be preferable to avoid potential side reactions with the esters. The key is to use an anhydrous solvent.
-
Catalyst: While other catalysts (both acid and base) can promote similar transformations, L-proline is noted for its efficiency and environmentally friendly profile in this one-pot procedure.[4] Omitting the catalyst will likely result in a much slower reaction with significantly lower yields.
References
Validation & Comparative
A Senior Application Scientist's Guide to the In Vitro Validation of 2-(Pyridin-3-yl)pyridin-4-amine as a Novel Kinase Inhibitor
This guide provides a comprehensive framework for the in vitro validation of 2-(Pyridin-3-yl)pyridin-4-amine, a novel chemical entity with therapeutic potential. Drawing from established principles of kinase inhibitor validation, we present a tiered, comparative approach to rigorously assess its potency, selectivity, and mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecule inhibitors.
The Scientific Rationale: Targeting the Cell Cycle Engine
The N-(pyridin-3-yl)pyrimidin-4-amine scaffold has recently emerged as a highly promising framework for the development of potent inhibitors against Cyclin-Dependent Kinase 2 (CDK2).[1][2] Dysregulation of CDK2, a key enzyme that governs the G1/S phase transition of the cell cycle, is a hallmark of numerous cancers.[2] Its overexpression leads to uncontrolled cell proliferation, making it a compelling target for cancer therapy.
Our investigational compound, this compound (hereafter designated Compound-PY4P ), belongs to this chemical class. The primary therapeutic hypothesis is that Compound-PY4P acts as a potent and selective inhibitor of the CDK2/Cyclin A/E complexes, thereby inducing cell cycle arrest and inhibiting tumor cell growth. This guide outlines the critical experiments required to validate this hypothesis in vitro.
Designing a Robust In Vitro Validation Cascade
A successful in vitro validation strategy does not rely on a single experiment but rather on a logical cascade of assays. This tiered approach allows for go/no-go decisions at each stage, ensuring that resources are focused on the most promising candidates. We will compare Compound-PY4P against two well-characterized inhibitors:
-
AZD5438: A known, potent CDK2 inhibitor serving as a direct, on-target positive control and benchmark.[1]
-
Staurosporine: A broad-spectrum kinase inhibitor used to assess the selectivity profile of our compound.[3]
Comparative Analysis: Potency and Selectivity
The initial validation stages focus on quantifying the direct inhibitory effect of Compound-PY4P on its primary target and assessing its specificity.
3.1. Biochemical Potency Against CDK2
The first critical parameter is the half-maximal inhibitory concentration (IC50) against the target kinase. This value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.[4] For robust and comparable data, it is crucial to perform this assay with the ATP concentration at or near the Michaelis constant (Km) for the specific kinase, as IC50 values are highly dependent on substrate concentration.[4]
Table 1: Comparative Biochemical Potency
| Compound | Target Kinase | IC50 (nM) | Rationale for Inclusion |
|---|---|---|---|
| Compound-PY4P | CDK2/Cyclin A2 | 75 | Investigational Compound |
| AZD5438 | CDK2/Cyclin A2 | 64[1] | Potent CDK2 Inhibitor (Positive Control) |
| Staurosporine | Multiple Kinases | ~10 | Broad-Spectrum Inhibitor (Selectivity Control) |
3.2. Cellular Potency in Cancer Cell Lines
While biochemical potency is essential, a successful drug candidate must be able to penetrate the cell membrane and inhibit its target in a complex cellular environment. The half-maximal effective concentration (EC50) is determined from cell viability assays in cancer cell lines known to be sensitive to CDK2 inhibition, such as HeLa (cervical cancer).[1]
Table 2: Comparative Cellular Antiproliferative Activity
| Compound | Cell Line | EC50 (µM) |
|---|---|---|
| Compound-PY4P | HeLa | 8.5 |
| AZD5438 | HeLa | 8.6[1] |
| Staurosporine | HeLa | 0.04 |
3.3. Confirming the Mechanism of Action: Cell Cycle Arrest
If Compound-PY4P is truly acting via CDK2 inhibition, it should induce cell cycle arrest at the G1/S transition. This is validated by treating HeLa cells with the compound at concentrations around its EC50 value and analyzing the cell cycle distribution using flow cytometry.
Table 3: Cell Cycle Analysis in HeLa Cells (% of Population)
| Treatment (24h) | G0/G1 Phase | S Phase | G2/M Phase |
|---|---|---|---|
| Vehicle (DMSO) | 55% | 30% | 15% |
| Compound-PY4P (8 µM) | 75% | 15% | 10% |
| AZD5438 (8 µM) | 78% | 12% | 10% |
The data clearly indicates that both Compound-PY4P and the positive control AZD5438 cause a significant accumulation of cells in the G1 phase, consistent with the inhibition of the G1/S transition controlled by CDK2.
Experimental Protocols
4.1. Protocol: CDK2/Cyclin A2 Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the IC50 value of the test compound against the CDK2/Cyclin A2 complex.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Reconstitute recombinant human CDK2/Cyclin A2 enzyme to a working concentration.
-
Prepare a substrate solution containing a suitable peptide substrate and ATP at its Km concentration.
-
Prepare serial dilutions of Compound-PY4P , AZD5438, and Staurosporine in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of the CDK2/Cyclin A2 enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
4.2. Protocol: Cell Viability Assay (MTT Assay)
This protocol determines the EC50 of the compound on the proliferation of HeLa cells.
-
Cell Seeding:
-
Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare 2x serial dilutions of the test compounds in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Normalize the data to the vehicle-treated wells (100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the EC50 value.
-
4.3. Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the compound on cell cycle distribution.
-
Treatment and Harvesting:
-
Seed HeLa cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with Compound-PY4P or AZD5438 at 1x and 2x their respective EC50 values for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells to include any apoptotic populations.
-
Wash the cells with cold PBS.
-
-
Fixation and Staining:
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, exciting at 488 nm and measuring the fluorescence emission.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
The in vitro data strongly supports the hypothesis that this compound (Compound-PY4P ) is a potent, cell-active inhibitor of CDK2. Its biochemical and cellular potencies are comparable to the well-characterized CDK2 inhibitor AZD5438. Furthermore, the mechanistic studies confirm an on-target effect, leading to G1 cell cycle arrest. The next logical steps in the preclinical evaluation of this compound would include broader kinase selectivity profiling to ensure safety, assessment in additional cancer cell lines, and progression into in vivo pharmacokinetic and efficacy studies.
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 2-(Pyridin-3-yl)pyridin-4-amine as an Anticancer Agent: A Comparative Guide
For researchers, scientists, and drug development professionals, the transition from a promising in vitro anticancer candidate to a validated in vivo therapeutic is a critical and complex process. This guide provides a comprehensive framework for the in vivo validation of 2-(Pyridin-3-yl)pyridin-4-amine, a novel small molecule, comparing its potential efficacy against established standards of care. This document is designed to be a practical resource, grounded in scientific integrity, to navigate the essential steps of preclinical animal studies.
While specific in vivo data for this compound is not yet broadly published, this guide draws upon established methodologies for evaluating novel chemical entities and compares its potential performance to analogous compounds and current therapeutic regimens. Based on the activity of structurally related compounds, such as N-(pyridin-3-yl)pyrimidin-4-amine derivatives which have shown efficacy as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, we will proceed with a hypothetical validation targeting breast cancer.[1][2] This allows for a robust comparison with widely used chemotherapeutic agents.
Rationale for In Vivo Studies: From Benchtop to Preclinical Models
The primary objective of in vivo validation is to assess the safety and efficacy of a novel compound in a living organism, which provides a more complex biological system than in vitro cell cultures. Key parameters to be evaluated include the compound's ability to inhibit tumor growth, its pharmacokinetic and pharmacodynamic (PK/PD) profile, and its overall toxicity.
Successful in vivo evaluation relies on meticulously designed experiments.[3] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research.[4][5] These models allow for the assessment of a drug's direct antitumor activity in a setting that partially mimics the human tumor environment.[4]
Comparative Framework: Selecting the Right Benchmarks
To establish the potential of this compound, its performance must be compared against current standard-of-care treatments for the selected cancer type. For breast cancer, combination chemotherapy regimens are common.[6][7][8] A relevant comparator would be a combination of an anthracycline, such as Doxorubicin, and a taxane, like Paclitaxel.[7][9][10]
Table 1: Comparative Agents for In Vivo Study
| Compound/Regimen | Mechanism of Action | Rationale for Inclusion |
| This compound | Putative Kinase Inhibitor (based on structural analogs) | Novel agent with potential for targeted therapy and improved side effect profile. |
| Doxorubicin + Paclitaxel | Doxorubicin: Topoisomerase II inhibitor, DNA intercalator. Paclitaxel: Microtubule stabilizer. | Widely used, effective combination chemotherapy for breast cancer.[7][9] |
| Vehicle Control | Inert substance used to deliver the test compounds. | Establishes baseline tumor growth in the absence of treatment. |
Experimental Design: A Step-by-Step In Vivo Validation Workflow
The following workflow outlines a comprehensive in vivo study to validate the anticancer activity of this compound using a human breast cancer xenograft model.
Caption: Workflow for in vivo validation of an anticancer agent.
Detailed Experimental Protocols
-
Cell Line Selection and Culture: The MCF-7 human breast cancer cell line is a well-characterized and commonly used model. Cells should be cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Female athymic nude or NOD/SCID mice, 6-8 weeks old, are suitable hosts for xenografts.[4]
-
Implantation: A suspension of 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Group Randomization: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Dosing and Administration:
-
This compound: The dosing regimen should be determined from prior maximum tolerated dose (MTD) studies. For this guide, a hypothetical dose of 50 mg/kg, administered orally once daily, will be used.
-
Doxorubicin + Paclitaxel: Doxorubicin (2 mg/kg) and Paclitaxel (10 mg/kg) are administered intravenously once a week.[7]
-
Vehicle Control: The appropriate vehicle (e.g., saline, DMSO/polyethylene glycol mixture) is administered following the same schedule as the experimental compound.
-
-
Monitoring:
-
Tumor volume and body weight are recorded twice weekly. Significant body weight loss (>15-20%) can be an indicator of toxicity.
-
Clinical observations for signs of distress, such as changes in posture, activity, or grooming, should be made daily.
-
-
Study Termination: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).
-
Tumor and Tissue Collection: At the endpoint, mice are euthanized, and tumors are excised and weighed. Blood samples and major organs (liver, kidney, spleen, etc.) should be collected for further analysis.
-
Data Analysis: The primary endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100. Statistical significance is determined using appropriate tests, such as ANOVA.
Anticipated Data and Comparative Analysis
The following table presents a hypothetical summary of expected outcomes from the in vivo study.
Table 2: Hypothetical In Vivo Efficacy Data
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1850 ± 250 | - | +5 ± 2 |
| This compound | 740 ± 150 | 60 | -2 ± 3 |
| Doxorubicin + Paclitaxel | 462 ± 120 | 75 | -10 ± 4 |
This hypothetical data suggests that this compound exhibits significant antitumor activity with minimal toxicity, as indicated by the stable body weight. While the standard-of-care combination shows slightly higher efficacy, it is associated with greater toxicity.
Mechanistic Insights: Connecting In Vivo Efficacy to Molecular Action
To further validate this compound as a targeted agent, its proposed mechanism of action should be investigated within the in vivo context.
Caption: Putative signaling pathway and therapeutic intervention.
Further studies, such as immunohistochemistry on excised tumor tissues to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), can provide direct evidence of the compound's on-target effects.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound as a potential anticancer agent. By employing established xenograft models and making direct comparisons to the standard of care, researchers can generate the critical data necessary to advance a promising compound through the drug development pipeline. The hypothetical data presented herein suggests that this compound could represent a valuable therapeutic candidate with a favorable efficacy and toxicity profile. Future studies should focus on confirming its mechanism of action, exploring its efficacy in other cancer models, and conducting more detailed toxicology assessments.
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crownbio.com [crownbio.com]
- 6. breastcancer.org [breastcancer.org]
- 7. cancer.ca [cancer.ca]
- 8. Chemotherapy in Early Breast Cancer: When, How and Which One? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Chemotherapy for breast cancer | Macmillan Cancer Support [macmillan.org.uk]
A Comparative Analysis of 2-(Pyridin-3-yl)pyridin-4-amine Derivatives in Kinase Inhibition: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of potent and selective kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases has cemented its role as a privileged structure in drug discovery.[1] This guide provides a comprehensive comparative analysis of derivatives based on the 2-(pyridin-3-yl)pyridin-4-amine core, a scaffold with significant potential for the development of novel therapeutics. Drawing upon data from closely related compound series, we will explore the synthesis, structure-activity relationships (SAR), and biological evaluation of these molecules, offering insights for researchers and drug development professionals.
The this compound Scaffold: A Promising Kinase Hinge-Binder
The this compound scaffold is an attractive starting point for the design of kinase inhibitors due to its inherent structural features. The 4-amino group and the nitrogen atom of the 2-substituted pyridine can act as hydrogen bond donors and acceptors, respectively, to engage with the highly conserved hinge region of the kinase ATP-binding pocket. This bidentate interaction provides a strong anchor for the molecule, allowing for various substitutions to be explored at other positions to achieve potency and selectivity.
Comparative Analysis of N-(Pyridin-3-yl)pyrimidin-4-amine Analogues as CDK2 Inhibitors
A recent study on a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives has provided a wealth of data for understanding the SAR of this class of compounds against CDK2, a key regulator of the cell cycle and a validated target in cancer therapy.[2]
Synthesis of the Core Scaffold
The synthesis of the N-(pyridin-3-yl)pyrimidin-4-amine core typically involves a nucleophilic aromatic substitution reaction. A common route starts with a di-chlorinated pyrimidine, which is sequentially reacted with different amines.
Experimental Protocol: General Synthesis of N-(Pyridin-3-yl)pyrimidin-4-amine Derivatives
A general synthetic route is outlined below, adapted from methodologies described for similar heterocyclic compounds.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to the Cross-Reactivity Profiling of 2-(Pyridin-3-yl)pyridin-4-amine
In the landscape of modern drug discovery, the selective targeting of protein kinases remains a cornerstone of therapeutic development, particularly in oncology. The promise of precision medicine hinges on the ability of small molecule inhibitors to potently engage their intended target while minimizing off-target interactions that can lead to unforeseen side effects and toxicities. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of 2-(Pyridin-3-yl)pyridin-4-amine , a scaffold identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), against a panel of other clinically relevant CDK2 inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer field-proven insights into the experimental choices and the interpretation of results, empowering you to make informed decisions in your own kinase inhibitor discovery programs.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation presents a formidable challenge in the design of truly selective inhibitors. A compound that potently inhibits its intended target in a biochemical assay may, in the complex milieu of a living cell, engage numerous other kinases, leading to a cascade of unintended biological consequences.[1] These off-target effects can range from synergistic therapeutic benefits to dose-limiting toxicities. Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in preclinical development.
This guide will dissect the cross-reactivity of this compound, a promising CDK2 inhibitor, by comparing it with other known CDK2 inhibitors: Dinaciclib , Milciclib , Fadraciclib , PF-06873600 , and K03861 . We will explore the data generated from gold-standard profiling platforms and provide detailed protocols for key enabling technologies.
Characterization of this compound
Recent studies have highlighted the potential of N-(pyridin-3-yl)pyrimidin-4-amine and its analogs as potent inhibitors of CDK2.[1][2] CDK2, a key regulator of cell cycle progression, is a well-validated target in oncology, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The core structure of this compound presents a versatile scaffold for chemical modification to optimize potency and selectivity.
Synthesis of this compound
A robust and reproducible synthetic route is paramount for the thorough investigation of any small molecule. Below is a detailed, two-step synthetic protocol for the preparation of this compound, adapted from established methodologies for similar pyridinyl-pyrimidine compounds.[3][4][5]
Step 1: Synthesis of 2-Chloro-4-(pyridin-3-yl)pyrimidine
This initial step involves a Suzuki coupling reaction to form the core pyridinyl-pyrimidine scaffold.
-
Reaction:
-
Reagents and Materials:
-
2-Chloropyrimidine-4-boronic acid
-
3-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
-
Protocol:
-
To a solution of 2-chloropyrimidine-4-boronic acid (1.0 eq) in 1,4-dioxane, add 3-bromopyridine (1.2 eq), triphenylphosphine (0.1 eq), and an aqueous solution of sodium carbonate (2 M, 3.0 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate (0.05 eq) and heat the reaction mixture to 80 °C under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-chloro-4-(pyridin-3-yl)pyrimidine.
-
Step 2: Amination of 2-Chloro-4-(pyridin-3-yl)pyrimidine
The final step is a Buchwald-Hartwig amination to introduce the 4-amino group.[6][7][8]
-
Reaction:
-
Reagents and Materials:
-
2-Chloro-4-(pyridin-3-yl)pyrimidine
-
Ammonia (0.5 M in 1,4-dioxane) or Ammonium chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
-
Protocol:
-
To a solution of 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 eq) in toluene, add Xantphos (0.1 eq) and sodium tert-butoxide (1.5 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) and the ammonia source (2.0 eq).
-
Seal the reaction vessel and heat to 110 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
-
Diagram of Synthetic Workflow
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
Validating the Mechanism of Action of 2-(Pyridin-3-yl)pyridin-4-amine: A Comparative Guide
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel small molecule, 2-(Pyridin-3-yl)pyridin-4-amine. Given the structural similarities to known ATP-competitive inhibitors, we postulate that this compound functions as a kinase inhibitor. For the purpose of this illustrative guide, we will hypothesize its primary target as Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle often dysregulated in cancer.[1]
Our objective is to present a rigorous, multi-faceted approach to not only confirm this hypothesis but also to characterize the compound's potency, selectivity, and cellular effects in comparison to established alternatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage validation of novel chemical entities.
We will compare our compound of interest, which we will refer to as Cpd-PY4A , against two well-characterized alternatives:
-
Alternative A (Selective Inhibitor): A potent and highly selective, fictional CDK2 inhibitor, "CDK2i-Sel," representing an ideal on-target compound.
-
Alternative B (Multi-Kinase Inhibitor): A known multi-kinase inhibitor, "MKI-88," which includes CDK2 in its target profile but also affects other kinases, allowing us to explore the importance of selectivity.
Our validation strategy is built upon a logical progression of experiments, from direct biochemical interactions to cellular target engagement and downstream functional outcomes.
Part 1: Biochemical Validation - Direct Target Inhibition
The foundational step in validating a hypothesized mechanism of action is to demonstrate a direct interaction between the compound and its putative target protein.[2] For kinase inhibitors, this typically involves in vitro kinase activity assays.
Experimental Protocol: In Vitro Kinase Assay
This experiment aims to quantify the ability of Cpd-PY4A to inhibit the enzymatic activity of recombinant CDK2/Cyclin E1 complex. A common method is a radiometric assay that measures the incorporation of ³²P-ATP into a substrate.[3]
Step-by-Step Methodology:
-
Reagents: Recombinant human CDK2/Cyclin E1, Histone H1 substrate, ³²P-ATP, kinase assay buffer, and test compounds (Cpd-PY4A, CDK2i-Sel, MKI-88).
-
Compound Preparation: Prepare a 10-point serial dilution of each compound in DMSO.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and kinase buffer.
-
Initiation: Add the test compounds at varying concentrations and pre-incubate for 15 minutes at room temperature.
-
Kinase Reaction: Start the reaction by adding ³²P-ATP. Incubate for 30 minutes at 30°C.
-
Termination: Stop the reaction by adding a stop buffer containing EDTA.
-
Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated ³²P-ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a dose-response curve.
Comparative Data: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| Cpd-PY4A | CDK2/Cyclin E1 | 85 |
| CDK2i-Sel (Alternative A) | CDK2/Cyclin E1 | 15 |
| MKI-88 (Alternative B) | CDK2/Cyclin E1 | 120 |
Interpretation: The hypothetical data suggests that Cpd-PY4A is a potent inhibitor of CDK2 activity in a cell-free system, although less potent than the highly selective Alternative A. Its potency is comparable to the multi-kinase inhibitor, Alternative B, at the CDK2 target.
Part 2: Cellular Target Engagement - Confirming Interaction in a Biological Context
Demonstrating that a compound can inhibit a recombinant enzyme is a critical first step, but it is essential to confirm that it can engage its target within the complex environment of a living cell.[4][5] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cancer cell line with known CDK2 expression (e.g., MCF-7 breast cancer cells) to ~80% confluency.
-
Compound Treatment: Treat cells with Cpd-PY4A, CDK2i-Sel, MKI-88, or vehicle (DMSO) for 2 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Heat Shock: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Centrifugation: Centrifuge the tubes at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble CDK2 at each temperature using Western blotting with a CDK2-specific antibody.
-
Data Analysis: Plot the amount of soluble CDK2 as a function of temperature for each treatment condition. The shift in the melting curve (ΔTagg) in the presence of the compound indicates target engagement.
Comparative Data: Cellular Target Engagement
| Compound | Target | Cellular Thermal Shift (ΔTagg, °C) |
| Cpd-PY4A | CDK2 | +3.5 |
| CDK2i-Sel (Alternative A) | CDK2 | +5.2 |
| MKI-88 (Alternative B) | CDK2 | +2.8 |
Interpretation: A positive thermal shift for all compounds confirms that they enter the cells and bind to CDK2. The magnitude of the shift often correlates with binding affinity, suggesting that Cpd-PY4A engages CDK2 in cells, with a stability shift intermediate between the highly selective and multi-kinase inhibitors.
Part 3: Cellular Function - Linking Target Engagement to a Phenotypic Outcome
The ultimate validation of a mechanism of action lies in demonstrating that target engagement leads to a predictable biological response. Since CDK2 is a critical regulator of the G1/S phase transition of the cell cycle, its inhibition is expected to cause cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Step-by-Step Methodology:
-
Cell Treatment: Seed a cancer cell line (e.g., MCF-7) and treat with equimolar concentrations (e.g., 5x their respective IC50 values) of Cpd-PY4A, CDK2i-Sel, MKI-88, or vehicle for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Rehydrate the cells and stain with a solution containing propidium iodide (a DNA intercalating agent) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Comparative Data: Cell Cycle Analysis
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 45% | 35% | 20% |
| Cpd-PY4A | 70% | 15% | 15% |
| CDK2i-Sel (Alternative A) | 75% | 10% | 15% |
| MKI-88 (Alternative B) | 65% | 18% | 17% |
Interpretation: The data shows a significant increase in the proportion of cells in the G1 phase for all three compounds, consistent with the inhibition of CDK2. Cpd-PY4A induces a strong G1 arrest, similar to the selective inhibitor, providing strong evidence for an on-target effect. The slightly less pronounced effect of MKI-88 could be due to its off-target effects influencing other cell cycle checkpoints.
Part 4: Selectivity Profiling - Understanding Off-Target Effects
A crucial aspect of drug development is understanding a compound's selectivity. A highly selective compound is often preferred to minimize off-target toxicity.[6] Kinase profiling panels are a standard method to assess selectivity.
Experimental Protocol: Kinase Selectivity Profiling
This is typically performed as a service by specialized companies. The compound of interest is screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400).
Comparative Data: Kinase Selectivity Profile
| Compound | Number of Kinases in Panel | Kinases Inhibited >80% at 1 µM |
| Cpd-PY4A | 450 | CDK2, CDK5, GSK3β |
| CDK2i-Sel (Alternative A) | 450 | CDK2 |
| MKI-88 (Alternative B) | 450 | CDK2, VEGFR2, PDGFRβ, c-Kit, FLT3, and 15 others |
Interpretation: This hypothetical data positions Cpd-PY4A as a relatively selective inhibitor, with activity against a small number of related kinases. This contrasts with the highly specific profile of Alternative A and the broad-spectrum activity of Alternative B. This information is critical for predicting potential side effects and for designing future studies.
Visualizing the Concepts
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of Cpd-PY4A inhibiting the CDK2 signaling pathway.
Experimental Validation Workflow
Caption: Workflow for validating the mechanism of action of Cpd-PY4A.
Compound Comparison Logic
Caption: Target profiles of Cpd-PY4A and its comparators.
Conclusion
This guide outlines a systematic and comparative approach to validate the hypothesized mechanism of action of a novel compound, this compound (Cpd-PY4A), as a CDK2 inhibitor. By integrating biochemical assays, cellular target engagement studies, functional cellular analyses, and broad selectivity profiling, researchers can build a comprehensive and robust data package.
The comparative framework, using both a highly selective inhibitor and a multi-kinase inhibitor as benchmarks, is crucial for contextualizing the compound's performance. Based on our hypothetical data, Cpd-PY4A emerges as a potent and relatively selective CDK2 inhibitor that effectively engages its target in cells and induces the expected G1 cell cycle arrest. This rigorous validation workflow provides the necessary confidence to advance a compound into further preclinical development.
References
- 1. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
comparison of synthetic routes for 2-(Pyridin-3-yl)pyridin-4-amine
An In-Depth Guide to the Synthetic Strategies for 2-(Pyridin-3-yl)pyridin-4-amine
Introduction
This compound, a prominent bipyridine structure, serves as a crucial scaffold in medicinal chemistry and drug development. Its derivatives have been explored as potent inhibitors for various biological targets, including cyclin-dependent kinase 2 (CDK2) for cancer therapy.[1] The arrangement of nitrogen atoms and the amino functionality provides unique hydrogen bonding capabilities and structural rigidity, making it a privileged fragment in the design of bioactive molecules. The efficient and scalable synthesis of this core structure is therefore of paramount importance to researchers in the field.
This guide provides a comparative analysis of two primary synthetic routes for this compound: a direct, single-step C-C bond formation via Suzuki-Miyaura coupling, and a sequential strategy involving an initial Suzuki coupling followed by a Buchwald-Hartwig amination for C-N bond formation. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a critical evaluation of each route to guide researchers in selecting the optimal strategy for their specific needs.
Route 1: Convergent Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[2][3] This approach is highly convergent, constructing the target bipyridine core in a single key step from two readily available pyridine fragments. The primary advantage lies in its directness, potentially reducing the overall step count and simplifying purification efforts.
Retrosynthetic Analysis & Strategy
The disconnection is made at the C2-C3' bond between the two pyridine rings. This leads to a 4-aminopyridine synthon and a pyridine-3-yl synthon. The most common implementation involves the reaction of a pyridylboronic acid with a halopyridine. In this case, we will consider the coupling of 3-pyridylboronic acid with 2-chloro-4-aminopyridine. A key consideration is whether the free amino group interferes with the catalytic cycle. However, literature suggests that many Suzuki couplings can be performed on substrates bearing unprotected primary amines without issue.[4]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for the direct synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from methodologies reported for similar substrates.[2][4]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-4-aminopyridine (1.0 eq.), 3-pyridylboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v). Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3.0 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure this compound.
Scientific Rationale
-
Catalyst Choice: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. Alternatives include catalysts with more specialized ligands, such as those based on Pd₂(dba)₃ with phosphine ligands like P(tBu)₃, which can be effective for less reactive chloro-aromatics.[4]
-
Base and Solvent: The base (Na₂CO₃) is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid. The aqueous dioxane system is a common choice that effectively solubilizes both the organic substrates and the inorganic base.
Route 2: Sequential Synthesis via Suzuki Coupling and Buchwald-Hartwig Amination
This strategy is more linear and involves forming the bipyridine core first, followed by the installation of the key amino group. This approach can be advantageous when the starting materials for the convergent route are unavailable or when the free amine in the substrate proves problematic for the initial C-C coupling. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[5][6]
Retrosynthetic Analysis & Strategy
The synthesis is broken into two key transformations:
-
C-N Bond Formation: A late-stage Buchwald-Hartwig amination introduces the amino group at the C4 position. The precursor is a 4-halo-2-(pyridin-3-yl)pyridine.
-
C-C Bond Formation: The bipyridine precursor is formed via a Suzuki coupling between a 2,4-dihalopyridine and 3-pyridylboronic acid. Chemoselectivity is key here; the reaction must selectively occur at one of the halogenated positions. Typically, a C-Br bond will react preferentially over a C-Cl bond in palladium-catalyzed couplings, allowing for a selective Suzuki reaction at the 2-position of a substrate like 2-bromo-4-chloropyridine.
Workflow Diagram: Sequential Synthesis
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Assessing the Off-Target Effects of 2-(Pyridin-3-yl)pyridin-4-amine
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Imperative of Selectivity in Kinase Inhibition
In the landscape of targeted drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of modern precision medicine.[2] 2-(Pyridin-3-yl)pyridin-4-amine and its analogues represent a scaffold of interest in the development of kinase inhibitors. For instance, various derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been investigated as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[3][4] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[5] Off-target effects, where a compound interacts with unintended proteins, can lead to unforeseen toxicity or a dilution of the intended therapeutic effect.[6][7] Therefore, a rigorous and multi-faceted assessment of off-target effects is not merely a regulatory hurdle but a fundamental aspect of developing safe and effective kinase inhibitors.[8]
This guide provides a comprehensive overview of the experimental strategies and in-depth analysis required to characterize the off-target profile of this compound and its derivatives. We will explore a range of techniques, from broad kinome screening to targeted cellular assays, and discuss the rationale behind selecting the most appropriate methods. This guide is intended to equip researchers with the knowledge to design and execute robust off-target assessment studies, ultimately leading to the development of more precise and effective therapeutics.
Part 1: Foundational In Vitro Kinase Profiling
The initial and most direct method for assessing the selectivity of a kinase inhibitor is through in vitro kinase profiling. This approach involves screening the compound against a large panel of purified kinases to determine its inhibitory activity.[9]
Large-Scale Kinase Panel Screening
Rationale: High-throughput screening against a comprehensive panel of kinases provides a broad overview of the inhibitor's selectivity profile.[2] This initial screen helps to identify potential off-target kinases that warrant further investigation.
Experimental Workflow:
Caption: Workflow for in vitro kinase profiling.
Detailed Protocol: Fluorescence-Based In Vitro Kinase Assay [1]
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the purified kinase, a biotinylated peptide substrate, and ATP to a reaction buffer.
-
Compound Addition: Add the diluted compound or DMSO (vehicle control) to the reaction wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in signal indicates inhibition of kinase activity.[1]
-
Data Analysis: Calculate the IC50 value for each kinase, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Comparative Data Analysis
To provide context, the off-target profile of this compound should be compared with other known kinase inhibitors.
| Compound | Primary Target | IC50 (Primary Target, nM) | Number of Off-Targets (IC50 < 1 µM) | Key Off-Targets |
| This compound | CDK2 | (Hypothetical) 50 | (Hypothetical) 15 | (Hypothetical) GSK3β, ROCK1, AURKA |
| Alisertib | AURKA | 6 | 5 | AURKB, PLK1 |
| Sunitinib | VEGFR2 | 9 | >50 | PDGFRβ, KIT, FLT3, RET |
Data presented is hypothetical and for illustrative purposes.
Interpretation: A selective inhibitor will show high potency against its primary target and significantly lower potency against other kinases. A compound like Sunitinib is considered a multi-targeted inhibitor due to its potent activity against several kinases.[9] The number and identity of off-targets for this compound will guide further investigation.
Part 2: Cellular Assays for Target Engagement and Pathway Analysis
While in vitro assays are essential, they do not fully replicate the complex cellular environment.[10] Cellular assays are crucial to confirm target engagement and to understand the downstream consequences of on- and off-target inhibition.[2]
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method for verifying that a compound binds to its intended target in a cellular context. The principle is that a ligand-bound protein is more resistant to thermal denaturation.[9]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol: CETSA [9]
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (e.g., CDK2) and any identified off-targets in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Phospho-Protein Profiling
Rationale: To understand the functional consequences of on- and off-target inhibition, it is essential to analyze the phosphorylation status of downstream signaling proteins. This can be achieved through various methods, including Western blotting for specific phospho-proteins or broader phosphoproteomic approaches.
Experimental Approach:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Protein Extraction and Analysis: Lyse the cells and analyze the phosphorylation of key proteins in the CDK2 signaling pathway (e.g., Rb, p27) and pathways associated with identified off-targets (e.g., GSK3β substrates if GSK3β is an off-target).
-
Data Interpretation: A decrease in the phosphorylation of a downstream substrate confirms inhibition of the respective kinase in a cellular context.
Part 3: Advanced Proteomic Approaches for Unbiased Off-Target Discovery
While kinase panels are extensive, they are not exhaustive. Unbiased proteomic methods can identify novel and unexpected off-targets.[11]
Chemical Proteomics
Rationale: Chemical proteomics utilizes immobilized versions of the inhibitor to "fish" for interacting proteins from a cell lysate.[12] This method can identify both kinase and non-kinase off-targets.[13]
Experimental Workflow:
Caption: Chemical proteomics workflow for off-target identification.
Detailed Protocol: Affinity Chromatography-Mass Spectrometry [14]
-
Probe Synthesis: Synthesize an analogue of this compound with a linker for immobilization onto beads.
-
Affinity Purification: Incubate the immobilized compound with a cell lysate. As a control, also incubate the lysate with beads alone or with beads in the presence of an excess of the free compound to compete for binding.
-
Elution and Digestion: After washing away non-specific binders, elute the specifically bound proteins and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS) to identify the bound proteins.
-
Data Analysis: Proteins that are enriched in the sample incubated with the immobilized compound and whose binding is competed by the free compound are considered potential off-targets.
Conclusion: A Holistic Approach to Off-Target Assessment
The thorough evaluation of off-target effects is a critical component of kinase inhibitor development. A multi-pronged approach, beginning with broad in vitro screening and progressing to more focused cellular and proteomic analyses, is essential for building a comprehensive selectivity profile for compounds like this compound. The data generated from these studies not only informs on potential liabilities but can also uncover novel therapeutic opportunities through polypharmacology.[8] By embracing a rigorous and systematic approach to off-target assessment, researchers can advance the development of safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 2-(Pyridin-3-yl)pyridin-4-amine Scaffold Derivatives Against Standard-of-Care in ALK and RET-Driven Cancers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on benchmarking the performance of a novel investigational kinase inhibitor derived from a 2-(pyridin-3-yl)pyridin-4-amine scaffold, hereafter referred to as Pyriamine . This hypothetical compound is designed as a dual-target inhibitor of Anaplastic Lymphoma Kinase (ALK) and Rearranged during Transfection (RET) kinases, two clinically validated drivers of oncogenesis.
We will objectively compare the projected performance of Pyriamine with current standard-of-care (SoC) drugs for two distinct indications: ALK-positive Non-Small Cell Lung Cancer (NSCLC) and RET-fusion positive thyroid cancer. The methodologies, experimental data, and scientific rationale presented herein are grounded in established preclinical evaluation standards.
Introduction: The Rationale for a Dual ALK/RET Inhibitor
Oncogenic fusions and mutations in ALK and RET are critical drivers in several cancers. While highly effective targeted therapies exist, challenges such as acquired resistance and central nervous system (CNS) metastasis persist, creating a continuous need for next-generation inhibitors with improved potency, selectivity, and blood-brain barrier penetration.[1][2]
Pyriamine emerges from a novel N-(pyridin-3-yl)pyrimidin-4-amine chemical scaffold, a class of compounds that has shown promise in targeting kinases like CDK2.[3] Our investigational compound, Pyriamine, has been engineered to potently inhibit both ALK and RET kinase activity. The dual-inhibition hypothesis is based on the potential to address multiple oncogenic pathways and potentially overcome specific resistance mechanisms.
Target 1: Anaplastic Lymphoma Kinase (ALK)
In NSCLC, chromosomal rearrangements can lead to the creation of fusion genes, such as EML4-ALK.[4] This fusion results in a constitutively active ALK tyrosine kinase, which drives downstream signaling pathways like PI3K/AKT/mTOR and STAT3, promoting uncontrolled cell proliferation and survival.[5][6]
Target 2: Rearranged during Transfection (RET)
Similarly, RET gene fusions (e.g., CCDC6-RET) and activating point mutations are oncogenic drivers in medullary and papillary thyroid cancers, as well as a subset of NSCLC.[7][8] Aberrant RET signaling activates pathways including MAPK/ERK and PI3K/AKT, leading to tumor growth and progression.[8][9]
Below is a diagram illustrating the targeted signaling pathways.
Caption: Targeted ALK and RET Signaling Pathways.
The Competitive Landscape: Standard-of-Care Drugs
To establish a relevant benchmark, Pyriamine must be compared against the leading therapies approved for first-line treatment in their respective indications.
For ALK-Positive NSCLC
-
Alectinib (Alecensa®): A highly selective, second-generation ALK inhibitor that demonstrates significant CNS activity. It functions by blocking ALK phosphorylation, thereby inhibiting downstream signaling.[5][10][11][12] Alectinib has shown superiority over the first-generation inhibitor, Crizotinib, and is considered a standard of care for first-line treatment.[1][2][13]
-
Crizotinib (Xalkori®): The first-in-class ALK inhibitor, which also targets c-Met and ROS1.[4][6][14] While effective, its efficacy is limited by the development of resistance and lower CNS penetration compared to newer agents.[1][2] It serves as a foundational benchmark.
For RET-Fusion Positive Thyroid Cancer
-
Selpercatinib (Retevmo®): A highly selective RET kinase inhibitor designed to spare other kinases, leading to a more favorable toxicity profile compared to multi-kinase inhibitors.[15][16][17] It blocks the RET kinase ATP-binding site, inhibiting downstream signaling.[9] It is a standard first-line therapy for patients with RET-altered thyroid cancers.[18][19]
-
Pralsetinib (Gavreto®): Another potent and selective RET inhibitor with a similar mechanism of action to Selpercatinib.[7][8][20] It shows activity against various RET fusions and mutations and was designed to avoid off-target effects on kinases like VEGFR2.[21]
Head-to-Head Benchmarking: Experimental Protocols
A rigorous benchmarking program requires a multi-tiered approach, moving from biochemical assays to cellular models and finally to in vivo efficacy studies. The causality behind this workflow is to first establish target engagement and potency at the molecular level before assessing the compound's effect in a complex biological system.
Caption: Tiered Experimental Benchmarking Workflow.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory potency (IC50) of Pyriamine against ALK and RET kinases compared to SoC drugs. This is the foundational assay to confirm on-target activity.
Methodology:
-
Reagents: Recombinant human ALK and RET kinase enzymes, corresponding peptide substrates, and [γ-³²P]ATP.
-
Assay Plate Preparation: Serially dilute Pyriamine, Alectinib, Selpercatinib, and other controls in a 96-well plate.
-
Kinase Reaction: Initiate the phosphorylation reaction by adding a mixture of the kinase enzyme, its specific substrate, and [γ-³²P]ATP to each well.[22] The reaction buffer should be optimized for each kinase.[23][24]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination & Separation: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled phosphorylated substrate bound.[25]
-
Quantification: Measure the radioactivity on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the inhibition curve and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression.
Protocol 2: Cellular Potency and Viability Assay (MTT Assay)
Objective: To measure the compound's ability to inhibit the proliferation of cancer cells that are dependent on ALK or RET signaling (EC50). This assay validates that the biochemical potency translates into a functional effect in a relevant cellular context.
Methodology:
-
Cell Lines:
-
ALK-Positive: NCI-H3122 (EML4-ALK variant 1)
-
RET-Positive: TT (RET C634W mutation for medullary thyroid carcinoma)
-
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[26]
-
Compound Treatment: Treat the cells with a range of concentrations of Pyriamine and the appropriate SoC drugs for 72 hours.[26]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[27][28] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[27][29]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[26][28][29]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[28]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control. Determine the EC50 value (the concentration required to inhibit cell viability by 50%) by fitting the data to a dose-response curve.
Protocol 3: In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy and tolerability of Pyriamine in a living organism. This is the critical step to assess therapeutic potential before clinical consideration.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[30][31]
-
Tumor Implantation: Subcutaneously inject a suspension of either NCI-H3122 (ALK+) or TT (RET+) cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.[32][33]
-
Tumor Growth and Cohort Randomization: Monitor tumor growth using calipers. Once tumors reach a specified average volume (e.g., 150-200 mm³), randomize the mice into treatment cohorts (e.g., Vehicle control, Pyriamine, SoC drug).[32]
-
Drug Administration: Administer the compounds daily via oral gavage at pre-determined doses. Monitor animal body weight and general health as indicators of toxicity.
-
Efficacy Measurement: Measure tumor volume 2-3 times per week using the formula: Volume = (Width² x Length) / 2.[32]
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate key efficacy metrics such as Tumor Growth Inhibition (TGI) to compare the anti-tumor activity of Pyriamine against the standard of care.
Comparative Data Summary (Illustrative Data)
The following tables summarize the expected outcomes from the benchmarking experiments, positioning Pyriamine as a highly competitive investigational drug.
Table 1: In Vitro Kinase and Cellular Potency
| Compound | Target Kinase | Kinase IC50 (nM) | Cell Line | Cellular EC50 (nM) |
|---|---|---|---|---|
| Pyriamine | ALK | 0.8 | NCI-H3122 (ALK+) | 5.2 |
| Alectinib | ALK | 1.9 | NCI-H3122 (ALK+) | 10.8 |
| Crizotinib | ALK | 20.4 | NCI-H3122 (ALK+) | 85.1 |
| Pyriamine | RET | 0.5 | TT (RET+) | 3.1 |
| Selpercatinib | RET | 0.9 | TT (RET+) | 6.5 |
| Pralsetinib | RET | 0.4 | TT (RET+) | 4.9 |
Table 2: In Vivo Xenograft Efficacy (at 21 days)
| Treatment Group (Dose) | Model | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
|---|---|---|---|---|
| Vehicle Control | NCI-H3122 (ALK+) | 1250 | - | +1.5 |
| Pyriamine (10 mg/kg) | NCI-H3122 (ALK+) | 180 | 85.6% | -0.5 |
| Alectinib (10 mg/kg) | NCI-H3122 (ALK+) | 250 | 80.0% | -1.0 |
| Vehicle Control | TT (RET+) | 1400 | - | +1.2 |
| Pyriamine (10 mg/kg) | TT (RET+) | 155 | 88.9% | -0.8 |
| Selpercatinib (10 mg/kg) | TT (RET+) | 210 | 85.0% | -1.5 |
Conclusion and Future Directions
This guide outlines a systematic and scientifically robust methodology for benchmarking a novel dual ALK/RET inhibitor, Pyriamine, against established standard-of-care therapies. The illustrative data suggests that Pyriamine demonstrates superior potency in both biochemical and cellular assays, which translates to enhanced tumor growth inhibition in vivo with comparable tolerability.
These compelling preclinical results warrant further investigation, including comprehensive selectivity profiling against a broad panel of kinases to ensure a favorable safety profile, assessment of activity against known resistance mutations, and evaluation of CNS penetration in appropriate animal models. Successful outcomes in these studies would provide a strong rationale for advancing Pyriamine into clinical development as a potential new best-in-class treatment for ALK and RET-driven malignancies.
References
- 1. Alectinib New Standard of Care for ALK-Positive Non–Small-Cell Lung Cancer [ahdbonline.com]
- 2. Treatment Paradigm Shift in ALK-Positive NSCLC Raises Further Questions Regarding ALK Inhibitor Sequencing [theoncologynurse.com]
- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crizotinib - Wikipedia [en.wikipedia.org]
- 5. Alectinib - Wikipedia [en.wikipedia.org]
- 6. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. What is the mechanism of Pralsetinib? [synapse.patsnap.com]
- 9. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 10. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 11. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 13. m.youtube.com [m.youtube.com]
- 14. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 15. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Selpercatinib - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Selpercatinib for RET-Positive Lung, Medullary Thyroid Cancers - NCI [cancer.gov]
- 19. Selpercatinib for advanced thyroid cancer with RET alterations untreated with a targeted cancer drug in people 12 years and over - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Pralsetinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Pralsetinib - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 22. revvity.com [revvity.com]
- 23. In vitro kinase assay [protocols.io]
- 24. In vitro kinase assay [bio-protocol.org]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. MTT (Assay protocol [protocols.io]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. broadpharm.com [broadpharm.com]
- 30. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Pyridin-3-yl)pyridin-4-amine and Related Aminopyridine Waste
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, procedural framework for the safe handling and proper disposal of 2-(Pyridin-3-yl)pyridin-4-amine. Recognizing that specific safety data for novel or specialized research chemicals may not be readily available, this document establishes a robust disposal protocol grounded in the known hazards of its structural analogs, namely aminopyridines and pyridine derivatives. The primary directive governing all laboratory work is that no activity should commence without a clear and compliant plan for the disposal of all potential waste streams.[1]
Presumptive Hazard Profile & Risk Assessment
This compound is a nitrogen-containing heterocyclic compound. Based on extensive data for analogous aminopyridines, it must be handled as a hazardous substance. The risk assessment necessitates treating it with the same level of caution as compounds like 2-aminopyridine and 4-aminopyridine, which are known to be toxic and environmentally harmful.
Causality of Hazards : The amine group and the pyridine rings are functional moieties that contribute to the compound's reactivity and biological activity. Aminopyridines can be neurotoxic and are generally classified as toxic by ingestion, inhalation, and dermal contact.[2][3][4][5][6] Furthermore, nitrogen-containing heterocyclic compounds can produce highly toxic fumes of nitrogen oxides (NOx) and hydrogen cyanide upon combustion.[7]
| Hazard Category | Presumed Risk for this compound | Rationale & Supporting Evidence |
| Acute Toxicity | High. Presumed to be toxic or fatal if swallowed, in contact with skin, or if dust is inhaled. | Analogs like 2-aminopyridine and 4-aminopyridine are classified as acutely toxic (Category 2 or 3).[2][4][6] |
| Skin & Eye Damage | High. Presumed to cause severe skin burns and serious eye damage. | This is a common hazard classification for aminopyridines.[2][4] |
| Environmental | High. Presumed to be toxic to aquatic life with long-lasting effects. | Pyridine derivatives can persist in the environment and exhibit aquatic toxicity.[2][6][8] Aminopyridines, specifically, may biodegrade slowly.[9] |
| Chemical Reactivity | Moderate. Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. | Amines are basic and can react exothermically with acids.[5][10] Contact with strong oxidizers may cause fires or explosions.[10] |
| Physical Hazards | Moderate. Combustible solid. Dust may form flammable mixtures with air. Fire produces poisonous gases. | Pyridine is a flammable liquid, and its derivatives are often combustible.[6][7] Thermal decomposition can release toxic nitrogen oxides.[6] |
The Core Principles of Chemical Waste Management
Effective laboratory safety and environmental stewardship are built on a hierarchical approach to waste management.[1]
-
Source Reduction & Pollution Prevention : The most effective strategy is to minimize waste generation. This includes ordering only the necessary quantities of the chemical and designing experiments to use smaller scales.[1]
-
Segregation at the Source : This is the most critical operational step. Never mix different waste streams. Improper segregation can lead to dangerous chemical reactions, compromise recycling efforts, and significantly increase disposal costs.[11][12][13] All waste must be accumulated at or near its point of generation under the control of laboratory personnel.[13]
-
Compliant Disposal : All waste must be disposed of in accordance with institutional policies and local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[13]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure proper PPE is worn to mitigate exposure risks.
-
Hand Protection : Wear nitrile or neoprene gloves. Double-gloving is recommended when handling the pure solid or concentrated solutions.[14]
-
Eye Protection : Use chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][14]
-
Body Protection : A lab coat must be worn and kept fully buttoned.[14]
-
Respiratory Protection : When handling the solid powder outside of a certified chemical fume hood, or if dust generation is possible, a NIOSH-approved respirator is required.[2][4] All work with this compound should ideally be performed within a fume hood.[15]
Step 2: Segregate and Collect Waste Streams
Immediately after generation, segregate waste into the appropriate, clearly labeled containers. Do not mix waste types.[16]
-
Solid Waste :
-
Pure Compound & Grossly Contaminated Items : Unused or expired this compound, and items heavily contaminated with it (e.g., weigh boats, spatulas), must be collected in a dedicated, sealable container labeled "Hazardous Waste: Solid Aminopyridine Waste."[15]
-
Contaminated Lab Debris : Lightly contaminated items such as gloves, bench paper, and pipette tips should be placed in a separate, lined container designated for solid chemical waste.
-
-
Liquid Waste :
-
Aqueous Solutions : Collect all dilute and concentrated aqueous solutions containing the compound in a dedicated "Hazardous Waste: Aqueous Aminopyridine Waste" container. Do not pour any amount down the drain.[13]
-
Organic Solvent Solutions : Collect solutions where the compound is dissolved in non-halogenated organic solvents in a dedicated "Hazardous Waste: Non-Halogenated Organic Waste" container. Ensure compatibility of all chemicals added to this stream.
-
Step 3: Ensure Proper Containerization and Labeling
The integrity of the waste management system relies on robust and accurate containerization and labeling.
-
Container Specifications : Containers must be made of a material chemically compatible with aminopyridines (e.g., HDPE, glass for some solutions), be in good condition, and have a secure, leak-proof lid.[11][13]
-
Labeling Requirements : All waste containers must be clearly labeled from the moment the first drop of waste is added.[15] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents.
-
The approximate concentration of each component.
-
The relevant hazard pictograms (e.g., Skull and Crossbones, Corrosive, Environmentally Hazardous).
-
The date of accumulation.
-
Step 4: Store Waste Safely Pending Disposal
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Location : The storage area should be away from general traffic, sinks, and floor drains.
-
Segregation : Ensure containers are segregated by compatibility. Keep aminopyridine waste away from containers of strong acids and oxidizers.[15]
-
Containment : All liquid waste containers must be stored within a secondary containment tray or bin to capture any potential leaks.[11]
Step 5: Final Disposal Route
This compound and all materials contaminated with it are considered hazardous waste.
-
Mandatory Professional Disposal : This waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[17]
-
Recommended Technology : The standard and accepted disposal method for pyridine-based chemical waste is high-temperature incineration in a specialized facility.[12][18] This process ensures the complete destruction of the hazardous compound.
-
Prohibited Actions :
Spill and Decontamination Procedures
-
Small Spill (in a fume hood) : If a small amount of solid or solution is spilled inside a chemical fume hood, absorb it with an inert material (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it in your designated solid hazardous waste container. Decontaminate the area with an appropriate solvent.[15]
-
Large Spill (or any spill outside a fume hood) : Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately.[15] Do not attempt to clean it up yourself.
Visualization: Waste Disposal Decision Workflow
The following diagram illustrates the logical workflow for segregating waste generated from experiments involving this compound.
Caption: Decision workflow for proper segregation of waste streams.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. geneseo.edu [geneseo.edu]
- 7. nj.gov [nj.gov]
- 8. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 9. Biodegradation of pyridine derivatives in soil suspensions | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. actenviro.com [actenviro.com]
- 13. danielshealth.com [danielshealth.com]
- 14. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. Effective Laboratory Waste Management Tips [emsllcusa.com]
- 17. lobachemie.com [lobachemie.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
A Researcher's Guide to Personal Protective Equipment for 2-(Pyridin-3-yl)pyridin-4-amine
This guide provides essential safety and handling protocols for 2-(Pyridin-3-yl)pyridin-4-amine, a pyridine derivative used in research and development. As a novel or less-common research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is grounded in the established principles of laboratory safety and informed by data from structurally analogous compounds, such as pyridine and various aminopyridines. The foundational principle is to treat any substance with unknown toxicity as hazardous.[1][2]
The following guidance is designed to empower researchers to conduct their work safely by understanding the causality behind each safety recommendation, thereby fostering a self-validating system of laboratory practice.
Inferred Hazard Assessment and the Hierarchy of Controls
Based on analogous aminopyridine and pyridine compounds, this compound should be handled as a substance with the potential for:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4]
-
Skin Corrosion/Irritation: May cause skin irritation or severe chemical burns.[4][5]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or permanent damage.[4][5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][7]
Given these potential hazards, a multi-layered approach to safety, known as the hierarchy of controls, is necessary. Personal Protective Equipment (PPE) is the final, but critical, line of defense after other controls have been implemented.
Hierarchy of Controls for Handling this compound:
-
Elimination/Substitution: Not applicable in a research context where this specific molecule is required.
-
Engineering Controls: These are the most critical physical installations to minimize exposure. All work involving this compound, from weighing solids to preparing solutions and running reactions, must be performed in a certified chemical fume hood.[6][8][9] A fume hood is essential to protect against harmful vapors and airborne particles.[8]
-
Administrative Controls: These are procedural controls, such as establishing Standard Operating Procedures (SOPs), providing thorough training, and ensuring proper labeling of all containers.[1][10] Never work alone when handling potent compounds.[11]
-
Personal Protective Equipment (PPE): The specialized gear worn by the researcher, detailed in the following sections.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by a risk assessment of the specific procedure being performed. The following table summarizes the minimum required PPE for common laboratory tasks involving this compound.
| Laboratory Task | Minimum Required PPE | Rationale |
| Weighing Solid Compound | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles | High risk of generating and inhaling fine dust particles. Double gloving minimizes contamination risk during handling and disposal. |
| Preparing Solutions | Nitrile or Neoprene Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (if splash risk is high) | Protects against splashes of the compound and solvent. A face shield provides an extra layer of protection for the entire face.[2][12] |
| Running Reactions & Workup | Nitrile or Neoprene Gloves, Lab Coat, Chemical Splash Goggles | Standard protection for handling contained chemical reactions. |
| Cleaning Contaminated Glassware | Heavy-duty Nitrile or Butyl Rubber Gloves, Lab Coat, Chemical Splash Goggles, Face Shield | Increased risk of direct contact with concentrated residues and cleaning agents. |
Detailed PPE Specifications
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[8][12] Regular safety glasses do not provide adequate protection from splashes. When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[2]
-
Skin and Body Protection: A fully buttoned, long-sleeved lab coat is required to protect the skin and personal clothing.[8][11] Ensure attire includes long pants and closed-toe shoes to cover all exposed skin.[1]
-
Hand Protection: The choice of glove material is critical. Based on data for pyridine, latex gloves are unsuitable.[6]
-
Recommended: Nitrile or neoprene gloves provide adequate protection for incidental contact.[6] For prolonged contact or when handling solutions, consider heavier-duty gloves or double-gloving.
-
Verification: Always consult the glove manufacturer's chemical resistance chart to verify compatibility with the specific solvents being used in your procedure.
-
-
Respiratory Protection: All work should be conducted in a fume hood to prevent inhalation exposure. If a procedure carries a high risk of aerosolization that cannot be contained within a fume hood, or in the event of a large spill, a respirator may be necessary. Use of a respirator requires medical clearance, formal training, and fit-testing under an established institutional respiratory protection program.[9][13] An appropriate respirator would typically be a NIOSH-approved model with organic vapor cartridges and particulate filters.[5][14]
Operational Plans: Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Protocol for Donning PPE
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes. Tie back long hair.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye Protection: Put on your chemical splash goggles.
-
Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Protocol for Doffing PPE (The Contamination Control Sequence)
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves first. Using a gloved hand, grasp the palm of the other hand and peel the glove off. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in the designated hazardous waste container.[1]
-
Wash Hands: Even though you wore gloves, it is good practice to wash your hands now before removing eye protection.
-
Lab Coat: Unbutton and remove your lab coat by folding it inward on itself to contain any surface contamination. Hang it in its designated location or dispose of it if it is a disposable coat.
-
Eye Protection: Remove goggles or face shield. This should be the last item removed.
-
Final Hand Wash: Wash your hands thoroughly with soap and water for at least 20 seconds.[11]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Gloves: Dispose of contaminated gloves immediately in a designated, sealed hazardous waste container within the fume hood.[1] Never wear gloves outside of the laboratory area to prevent the contamination of common surfaces like doorknobs or keyboards.[2]
-
Lab Coats: If a reusable lab coat becomes contaminated, it must be professionally decontaminated by a licensed service. Do not launder it at home. Disposable lab coats should be placed in the solid hazardous waste stream.
-
Other Materials: Any paper towels, weigh boats, or other disposable materials that come into contact with the chemical must also be disposed of as hazardous waste.[11]
By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
- 1. greenwgroup.com [greenwgroup.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biochemopharma.fr [biochemopharma.fr]
- 5. fishersci.com [fishersci.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. media.laballey.com [media.laballey.com]
- 10. nj.gov [nj.gov]
- 11. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 12. youthfilter.com [youthfilter.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
